Zaltoprofen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
| Record name | Zaltoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaltoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaltoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZALTOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zaltoprofen's Mechanism of Action as a Cyclooxygenase-2 Inhibitor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its preferential inhibition of cyclooxygenase-2 (COX-2), its unique anti-bradykinin properties, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl) propionic acid, is a propionic acid-derived NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is clinically utilized for the management of pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and postoperative pain.[3][4] this compound's therapeutic effects are primarily attributed to its inhibition of prostaglandin synthesis.[1][3][] Notably, it exhibits a multi-faceted mechanism that includes not only preferential inhibition of the COX-2 enzyme but also a distinct inhibitory action on bradykinin-induced pain pathways, setting it apart from many other NSAIDs.[3][6]
Primary Mechanism: Preferential Inhibition of Cyclooxygenase-2 (COX-2)
The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7][8] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed isoform responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][7][9]
-
COX-2: An inducible isoform that is upregulated at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins.[3][7][9]
This compound is characterized as a preferential COX-2 inhibitor, meaning it inhibits both isoforms but shows greater selectivity for COX-2.[1][4][10] This preferential action is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that potently inhibit COX-1.[1][4] By inhibiting COX-2, this compound effectively reduces the synthesis of inflammatory prostaglandins like Prostaglandin E2 (PGE2) at the site of inflammation.[2][6][11]
Quantitative Analysis of COX Inhibition
The selectivity of NSAIDs for COX-1 versus COX-2 can be quantified by comparing their 50% inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. This compound demonstrates a significantly lower IC50 for COX-2 compared to COX-1, confirming its preferential activity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | 1.3 | 0.34 | 3.82 | [11] |
| This compound | - | - | 6.56 | [12] |
| Etodolac | - | - | 3.93 | [12] |
| Diclofenac | - | - | 1.96 | [12] |
| Loxoprofen | - | - | 1.90 | [12] |
| Indomethacin | - | - | 0.16 | [12] |
Note: Selectivity ratios can vary based on the specific assay conditions.
Experimental Protocols for COX Inhibition Assays
The determination of COX inhibitory activity and selectivity involves various in vitro and ex vivo assays.
In Vitro Recombinant Enzyme Assay
-
Objective: To determine the IC50 values of a drug for purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The drug (e.g., this compound) at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the drug that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[13]
-
Ex Vivo Whole Blood Assay
-
Objective: To measure the inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2 in a more physiologically relevant human whole blood matrix.[14]
-
Methodology:
-
Blood Collection: Fresh heparinized blood is collected from healthy volunteers.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquots of whole blood are incubated with various concentrations of the test drug.
-
The blood is allowed to clot at 37°C for 60 minutes, which stimulates platelets to produce thromboxane A2 (a COX-1 product), which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).
-
The serum is separated by centrifugation, and TXB2 levels are measured by ELISA.[14]
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquots of whole blood are incubated with the test drug and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
After a 24-hour incubation period, the plasma is separated.
-
PGE2 levels, as a marker of COX-2 activity, are measured by ELISA.[14]
-
-
Data Analysis: IC50 values for both isoforms are determined to calculate the selectivity ratio.[14]
-
Unique Mechanism: Inhibition of Bradykinin-Mediated Nociception
A distinguishing feature of this compound is its ability to inhibit pain responses induced by bradykinin, a potent inflammatory mediator.[1][6] This action appears to be independent of its COX-inhibitory effects and provides an additional layer of analgesia.[3][15]
Studies have shown that while other preferential COX-2 inhibitors like meloxicam and etodolac have little effect on bradykinin-induced pain, this compound exhibits potent inhibition.[15] Crucially, this effect is not achieved by directly blocking bradykinin B1 or B2 receptors, as demonstrated in radioligand binding assays.[15] Instead, this compound interferes with the downstream signaling cascade initiated by the binding of bradykinin to its B2 receptor on primary sensory neurons.[15][16]
The proposed mechanism involves blocking the B2 receptor-mediated increase in intracellular free calcium ([Ca2+]i) and inhibiting the activation of various second messenger pathways, including phospholipase C (PLC) and 12-lipoxygenase (12-LOX).[6][15][17][18] This ultimately prevents the sensitization of nociceptors and reduces the release of substance P, a neurotransmitter involved in pain signaling.[17]
Experimental Protocols for Bradykinin-Related Assays
In Vivo Bradykinin-Induced Nociception Model
-
Objective: To assess the analgesic effect of this compound on pain specifically induced by bradykinin.
-
Methodology:
-
Animals: Male Wistar rats or ICR mice are typically used.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.).
-
Nociceptive Induction: After a set period, bradykinin is infused retrogradely into the common carotid artery (in rats) or injected into the intraplantar (i.pl.) surface of the paw (in mice).[15][16]
-
Endpoint Measurement: Nociceptive responses, such as licking, biting, or lifting of the paw, or flexion responses, are counted for a defined period after bradykinin administration.
-
Data Analysis: The reduction in nociceptive behaviors in the this compound-treated group compared to the control group is quantified to determine analgesic efficacy. The dose that produces a 50% reduction in the pain response (ED50) can be calculated.[11]
-
In Vitro Intracellular Calcium Measurement
-
Objective: To determine if this compound directly inhibits the bradykinin-induced increase in intracellular calcium in sensory neurons.
-
Methodology:
-
Cell Culture: Dorsal root ganglion (DRG) cells are harvested from mice or rats and maintained in culture.[15]
-
Calcium Imaging: The cultured DRG cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: The cells are pre-incubated with this compound or a vehicle control.
-
Stimulation: Bradykinin is added to the cells to stimulate the B2 receptors.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence microscope or plate reader.
-
Data Analysis: The ability of this compound to inhibit or attenuate the bradykinin-induced fluorescence signal is quantified.[15]
-
Other Potential Mechanisms of Action
Beyond its primary COX-2 and anti-bradykinin effects, research suggests other mechanisms may contribute to this compound's therapeutic profile:
-
PPARγ Induction: this compound has been shown to induce Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cell growth. This mechanism may be relevant to its potential anti-tumor effects.[19][20]
-
Membrane Stabilization: Some studies report that this compound may exert a membrane-stabilizing action, which includes the inhibition of leukocyte migration and the release of lysosomal enzymes at inflammatory sites.[1][]
Conclusion
This compound is a potent NSAID with a well-defined, dual mechanism of action. Its primary therapeutic effect stems from the preferential inhibition of the COX-2 enzyme, leading to a reduction in inflammatory prostaglandin synthesis. This is complemented by a unique, COX-independent mechanism involving the inhibition of the bradykinin B2 receptor signaling cascade in sensory neurons, which provides an additional analgesic effect. The combination of these actions, supported by extensive in vitro and in vivo experimental data, establishes this compound as an effective agent for the management of pain and inflammation. Further research into its effects on pathways like PPARγ may uncover additional therapeutic applications.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 6. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | Dosing & Uses | medtigo [medtigo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaltoprofen's Inhibition of Bradykinin-Induced Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits a potent analgesic effect that extends beyond its well-established role as a preferential cyclooxygenase-2 (COX-2) inhibitor. A significant component of its efficacy, particularly in inflammatory pain models, lies in its unique ability to inhibit bradykinin-induced nociception. This technical guide provides an in-depth exploration of the mechanisms underlying this anti-bradykinin activity, supported by a compilation of quantitative data from preclinical studies and detailed overviews of relevant experimental protocols. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Dual-Action Analgesia of this compound
This compound is a propionic acid derivative NSAID recognized for its strong anti-inflammatory, analgesic, and antipyretic properties.[1] While its primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway, making it a preferential COX-2 inhibitor, its analgesic profile is distinguished by an additional, potent anti-bradykinin effect.[2][3] This dual functionality makes this compound a subject of significant interest, as bradykinin is a key mediator of pain and hyperalgesia in inflammatory conditions.[4]
Unlike direct receptor antagonists, this compound does not appear to bind to bradykinin B1 or B2 receptors.[2] Instead, its inhibitory action occurs downstream of the B2 receptor, interfering with the intracellular signaling cascades that lead to nociceptor activation and sensitization.[2][4] This guide will dissect the available preclinical evidence to elucidate this novel mechanism.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the inhibitory effects of this compound on bradykinin-induced and inflammatory pain models.
Table 1: In Vivo Analgesic and Anti-inflammatory Effects of this compound
| Experimental Model | Species | This compound Dose | Effect | Citation |
| Formalin-induced chronic inflammation (paw edema) | Murine | 10 mg/kg | 19% inhibition of paw edema | [1] |
| Formalin-induced chronic inflammation (paw edema) | Murine | 20 mg/kg | 28% inhibition of paw edema | [1] |
| Carrageenan-induced paw edema | Rodent | Not specified | S(+)-zaltoprofen potently inhibited the inflammatory response | [5] |
| Acetic acid-induced writhing | Rodent | Higher doses (not specified) | Analgesic effect observed | [5] |
| Bradykinin-induced nociceptive responses | Rat | Not specified | Potent inhibitory action | [2] |
Table 2: In Vitro Inhibitory Effects of this compound on Bradykinin-Induced Cellular Responses
| Cellular Response | Cell Type | This compound Concentration | Effect | Citation |
| Bradykinin-induced increase in intracellular Ca2+ (--INVALID-LINK--) | Cultured dorsal root ganglion (DRG) cells (mouse) | Not specified | Complete inhibition | [2] |
| Bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake | Dorsal root ganglion (DRG) neurons | Not specified | Potent inhibition | [4] |
| Bradykinin-induced 12-lipoxygenase (12-LOX) activity | Dorsal root ganglion (DRG) neurons | Not specified | Significant inhibition | [4][6] |
| Bradykinin-induced slow onset of substance P release | Dorsal root ganglion (DRG) neurons | Not specified | Significant inhibition | [4][6] |
| Bradykinin-mediated enhancement of AMPA currents | Lamina II neurons of adult rat spinal cord slices | 1, 10 μM | Blocked the enhancing effect | [3] |
| Kinin-stimulated phospholipase A2 activity | HEK 293 cells expressing rabbit B1 or B2 receptors | 10 μM | Did not inhibit | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-bradykinin effects of this compound. It should be noted that these are generalized descriptions, and specific parameters may vary between individual studies.
In Vivo Models of Bradykinin-Induced Pain
3.1.1 Bradykinin-Induced Nociceptive Responses in Rats
-
Objective: To assess the direct analgesic effect of this compound on pain induced by bradykinin.
-
Methodology Overview:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized for the surgical procedures.
-
Bradykinin Administration: A retrograde infusion of bradykinin is administered into the right common carotid artery to induce nociceptive responses.[2]
-
This compound Administration: this compound or other test compounds are administered, often orally, at a specified time before bradykinin infusion.
-
Assessment of Nociception: Nociceptive responses, which can include behaviors like head scratching, facial rubbing, or vocalization, are observed and quantified.
-
Data Analysis: The frequency or duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle control group.
-
3.1.2 Carrageenan- or Formalin-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a model of inflammatory pain where bradykinin is a key mediator.
-
Methodology Overview:
-
Animal Model: Murine models (rats or mice) are commonly used.[1]
-
Induction of Inflammation: A subcutaneous injection of carrageenan or formalin into the plantar surface of the hind paw induces a localized inflammatory response, characterized by edema and hyperalgesia.[1]
-
This compound Administration: this compound is typically administered orally at various doses before or after the inflammatory insult.
-
Measurement of Paw Edema: Paw volume is measured at different time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the control group.
-
Assessment of Hyperalgesia: Nociceptive thresholds to thermal or mechanical stimuli can also be measured to assess the analgesic effect.
-
In Vitro Assays Using Dorsal Root Ganglion (DRG) Neurons
3.2.1 Measurement of Intracellular Calcium (--INVALID-LINK--)
-
Objective: To determine the effect of this compound on bradykinin-induced calcium mobilization in sensory neurons.
-
Methodology Overview:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are harvested from mice or rats and cultured.[2]
-
Calcium Imaging: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are first perfused with a control solution, followed by a solution containing this compound, and then stimulated with bradykinin.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence microscope.
-
Analysis: The peak fluorescence intensity in the presence of this compound is compared to the response with bradykinin alone.
-
3.2.2 Measurement of Substance P Release
-
Objective: To investigate the effect of this compound on the release of the neuropeptide substance P, which is involved in pain transmission.
-
Methodology Overview:
-
Cell Culture: DRG neurons are cultured as described above.
-
Experimental Conditions: The cells are incubated with this compound or a control vehicle before being stimulated with bradykinin to induce substance P release.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification of Substance P: The concentration of substance P in the supernatant is measured using a highly sensitive radioimmunoassay (RIA).[6]
-
Analysis: The amount of substance P released in the this compound-treated group is compared to the control group.
-
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathways
Caption: Bradykinin B2 Receptor Signaling Pathway in Nociceptors.
Caption: this compound's Downstream Inhibition of Bradykinin Signaling.
Experimental Workflow
Caption: Generalized Workflow for In Vivo Assessment of this compound.
Conclusion and Future Directions
The evidence strongly indicates that this compound's analgesic properties are not solely attributable to its COX-2 inhibitory activity. Its ability to interfere with the bradykinin B2 receptor's downstream signaling cascade, specifically by inhibiting the increase in intracellular calcium, 12-lipoxygenase activity, and substance P release, represents a novel mechanism for an NSAID. This makes this compound a particularly interesting compound for managing inflammatory pain where bradykinin plays a significant role.
For drug development professionals, this compound serves as a compelling case study for a dual-action analgesic. Further research should focus on elucidating the precise molecular targets of this compound within the B2 receptor signaling pathway. A more detailed quantitative analysis, including the determination of IC50 values for its inhibitory effects on the various components of the signaling cascade, would be invaluable. Additionally, clinical studies designed to correlate this compound's efficacy with biomarkers of bradykinin activity in relevant patient populations could further validate this unique mechanism of action and inform its targeted therapeutic use.
References
- 1. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential anti-inflammatory and analgesic effects by enantiomers of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaltoprofen: A Comprehensive Pharmacological and Physicochemical Profile
A Technical Guide for Researchers and Drug Development Professionals
Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is recognized for its significant anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth overview of the pharmacological profile and physicochemical characteristics of this compound, tailored for professionals in research and drug development.
Pharmacological Profile
This compound's therapeutic effects are rooted in its distinct mechanism of action, which involves a dual-pronged approach to pain and inflammation management. It is a preferential cyclooxygenase-2 (COX-2) inhibitor and also uniquely modulates bradykinin-induced pain pathways.[1][2]
Mechanism of Action
This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3] this compound shows a preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is involved in physiological functions like gastric mucosal protection.[3][5] This selectivity may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
In addition to its COX-inhibiting activity, this compound possesses a novel anti-nociceptive mechanism by inhibiting the function of the B2-type bradykinin (BK) receptor in nerve endings.[6][7] It has been shown to have a more powerful inhibitory effect on bradykinin-induced nociception than other NSAIDs.[8][9] This action provides an additional layer of pain relief, particularly in conditions where bradykinin is a significant contributor to the pain response.[3][4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of prostaglandin synthesis through the inhibition of COX enzymes.[5] This leads to decreased inflammation, alleviation of pain by reducing the sensitization of pain receptors, and a reduction in fever.[5] The inhibition of bradykinin-mediated pathways further contributes to its analgesic effects.[7] Studies have shown that this compound inhibits prostaglandin E2 production in interleukin-1β-stimulated synovial cells and thromboxane B2 production in human platelets.[10]
Pharmacokinetics
This compound is well-absorbed after oral administration.[5][8] The pharmacokinetic profile is characterized by rapid absorption and clearance.[6][8] Pharmacokinetic parameters do not significantly differ between single and multiple doses.[6][8]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | >82% | [7][11] |
| Tmax (Time to Peak Plasma Concentration) | 1.46 ± 0.83 h | [6][8] |
| Distribution | ||
| Protein Binding | ~98-99% | [5][11] |
| Metabolism | ||
| Primary Enzymes | CYP2C9, UGT2B7 | [7][11] |
| Main Metabolites | S-oxide this compound (M-2), 10-hydroxy this compound (M-3), S-oxide-10-hydroxy-Zaltoprofen (M-5) | [11][12] |
| Elimination | ||
| Half-life (t1/2) | 2.8 - 4.96 ± 2.97 h | [6][11] |
| Excretion | ~62% as conjugates in urine; ~3% as unchanged drug in urine | [7][11] |
Table 1: Summary of this compound Pharmacokinetic Parameters.
Physicochemical Properties
This compound is a propionic acid derivative with the chemical name (±)-2-(10,11-dihydro-10-oxodibenzo [b, f] thiepin-2-yl) propionic acid.[7] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[13][14]
| Property | Value | Reference |
| Chemical Formula | C17H14O3S | [15][16] |
| Molecular Weight | 298.36 g/mol | [16] |
| Appearance | White to light yellow crystalline solid/powder | [] |
| Melting Point | 135.0 to 139.0 °C | |
| pKa (strongest acidic) | 3.67 | [18] |
| Solubility | ||
| Water | Practically insoluble | [19] |
| Ethanol | ~11 mg/mL | [15] |
| DMSO | ~16 mg/mL | [15] |
| Dimethyl formamide | ~25 mg/mL | [15] |
| Methanol | Soluble | |
| Acetone, Chloroform | Freely soluble | |
| LogP | 3.5 | [20] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Determination of Cyclooxygenase (COX) Inhibition
A common method to determine the inhibitory activity of this compound against COX-1 and COX-2 is through an in vitro enzyme assay.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (this compound at various concentrations) is pre-incubated with the COX enzyme in a buffer solution.
-
Reaction Initiation: Arachidonic acid, the substrate, is added to initiate the enzymatic reaction, which leads to the production of prostaglandins (e.g., Prostaglandin E2 - PGE2).
-
Reaction Termination: The reaction is stopped after a specific time.
-
Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by comparing the PGE2 production in the presence of the inhibitor to the control (without inhibitor).
Pharmacokinetic Study in Healthy Volunteers
To determine the pharmacokinetic parameters of this compound, a clinical study is conducted.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Drug Administration: A single oral dose of this compound is administered to the subjects.[8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[8]
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.[8]
Saturation Solubility Measurement
The solubility of this compound in different solvents can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, buffer solution) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a rotary shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Sample Filtration: The suspension is filtered to remove the undissolved solid.
-
Concentration Measurement: The concentration of this compound in the clear filtrate is measured using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[13]
-
Solubility Determination: The measured concentration represents the saturation solubility of this compound in that specific solvent at that temperature.
References
- 1. medindia.net [medindia.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | Dosing & Uses | medtigo [medtigo.com]
- 6. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbpharma.com [jbpharma.com]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. pharmatutor.org [pharmatutor.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. This compound | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. scbt.com [scbt.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Superior Solubility and Dissolution of this compound via Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (S)-Zaltoprofen | C17H14O3S | CID 13306546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Chemical Synthesis of Zaltoprofen and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), and its analogues. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate a deeper understanding and practical application in a research and development setting.
Introduction to this compound
This compound, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a well-established NSAID used for the treatment of various inflammatory and painful conditions.[][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The unique tricyclic thiepinone scaffold of this compound has also made it an interesting target for medicinal chemists exploring novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Core Synthesis Pathways for this compound
The synthesis of this compound has been approached through several strategic routes. The two most prominent strategies involve either the pre-formation of the propionic acid side-chain followed by the crucial intramolecular cyclization to form the tricyclic core, or the initial construction of the dibenzo[b,f]thiepinone ring system followed by the introduction of the side-chain.
Pathway A: Intramolecular Cyclization of a Phenylacetic Acid Derivative
This widely employed route commences with the synthesis of a substituted phenylacetic acid intermediate, which then undergoes an intramolecular Friedel-Crafts-type reaction to forge the central seven-membered ring.
A key intermediate in this pathway is 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid. One documented method to achieve the final cyclization involves esterification followed by treatment with a strong acid catalyst like polyphosphoric acid (PPA), and subsequent hydrolysis.[4]
Caption: Synthesis of this compound via esterification and intramolecular cyclization.
Step 1: Esterification of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid [4]
-
To a solution of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is heated under reflux for a specified period to drive the esterification to completion.
-
Upon cooling, the solvent is removed under reduced pressure, and the crude methyl 2-(3-methoxycarbonylmethyl-4-phenylthiophenyl)propionate is purified, typically by crystallization or chromatography.
Step 2: Intramolecular Cyclization and Hydrolysis [4]
-
The purified diester is added to polyphosphoric acid at an elevated temperature (e.g., 60-80°C) and stirred for several hours.
-
The reaction mixture is then carefully poured into ice-water to quench the reaction and precipitate the crude product.
-
The resulting solid is collected by filtration and subjected to hydrolysis, for instance, by heating with an aqueous solution of sodium bicarbonate in methanol, to convert the ester group to the carboxylic acid, yielding this compound.[5]
-
Purification is typically achieved by recrystallization from a suitable solvent system like methylene chloride-hexane.[5]
| Step | Reagents and Conditions | Yield | Purity | Reference |
| Esterification, Cyclization & Hydrolysis | 1. Methanol, H+; 2. PPA; 3. Hydrolysis | 89% | 99.3% | [4] |
Pathway B: Diazotization and Cyclization
An alternative approach begins with 2-(4-amino-3-carboxymethylphenyl)propionic acid. This starting material undergoes diazotization, followed by a reaction with thiophenol to introduce the phenylthio group. The resulting intermediate is then cyclized to form the this compound core.[6]
Caption: this compound synthesis starting from an amino-substituted propionic acid.
Step 1: Diazotization and Thiophenol Reaction [6]
-
2-(4-amino-3-carboxymethylphenyl)propionic acid is dissolved in an acidic aqueous solution and cooled.
-
A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
This is followed by the addition of thiophenol, leading to the formation of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.
Step 2: Cyclization [6]
-
The intermediate from the previous step is subjected to cyclization conditions, similar to those described in Pathway A (e.g., using polyphosphoric acid), to yield this compound.
| Step | Reagents and Conditions | Yield | Reference |
| Diazotization and Thiophenol Reaction | 1. NaNO2, H+; 2. Thiophenol | N/A | [6] |
| Cyclization | Polyphosphoric Acid | N/A | [6] |
Note: Specific yield data for each step in this pathway was not available in the reviewed literature.
Synthesis of this compound Analogues
The modification of the this compound scaffold has been an area of interest to develop new chemical entities with altered pharmacological profiles. A notable example is the synthesis of its metabolites, such as the S-oxide and S-oxide-10-hydroxy derivatives.[7]
Synthesis of S-oxide-Zaltoprofen (Metabolite M2)
The S-oxide analogue of this compound can be prepared by the direct oxidation of the sulfide moiety in the thiepinone ring.
Caption: Oxidation of this compound to its S-oxide metabolite.
-
To a solution of this compound (2.98 g) in acetic acid (25 mL), 30% hydrogen peroxide (1 mL) is added dropwise at 25 °C.
-
The mixture is then stirred for 5 hours at 45 °C.
-
After the reaction is complete, the mixture is poured into ice-water.
-
The crude product that forms is collected by filtration.
Synthesis of S-oxide-10-hydroxy-Zaltoprofen (Metabolite M5)
This di-functionalized analogue can be synthesized from an intermediate, 10-hydroxy-Zaltoprofen (M3).
-
To a solution of 10-hydroxy-Zaltoprofen (M3) (1.57 g) in acetic acid (25 mL), 30% hydrogen peroxide (1 mL) is added dropwise at 25 °C.
-
The reaction mixture is stirred for 5 hours at 45 °C.
-
Following the reaction, the mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product.
-
Purification is achieved by column chromatography on silica gel using a dichloromethane/methanol/acetic acid (100:3:1) eluent system to yield the final product as a white solid.
| Analogue | Starting Material | Reagents and Conditions | Purification Method | Reference |
| S-oxide-Zaltoprofen (M2) | This compound | 30% H2O2, Acetic Acid, 45°C, 5h | Filtration | [7] |
| S-oxide-10-hydroxy-Zaltoprofen (M5) | M3 | 30% H2O2, Acetic Acid, 45°C, 5h | Column Chromatography (DCM/MeOH/AcOH) | [7] |
Conclusion
The synthetic pathways to this compound are well-established, offering robust and scalable methods for its production. The core strategies generally rely on the key step of intramolecular cyclization to construct the characteristic dibenzo[b,f]thiepinone ring system. Furthermore, the this compound scaffold serves as a versatile template for the synthesis of various analogues, including its metabolites, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the research and development of this compound and related compounds.
References
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Synthesis of this compound [cjph.com.cn]
- 5. EP0309626B1 - Process for the preparation of dibenzothiepin derivative - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. docta.ucm.es [docta.ucm.es]
Investigating Inflammatory Pathways Using Zaltoprofen as a Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, recognized for its potent analgesic and anti-inflammatory properties.[1][2] What distinguishes this compound as a valuable molecular probe is its dual mechanism of action. It not only acts as a preferential inhibitor of cyclooxygenase-2 (COX-2) but also uniquely inhibits bradykinin-induced pain responses.[1][3][4] This guide provides an in-depth technical overview of this compound's mechanisms, quantitative data on its activity, and detailed experimental protocols for its use in investigating inflammatory signaling pathways.
Core Mechanisms of Action
This compound's anti-inflammatory and analgesic effects are primarily attributed to its interference with two major pathways: the prostaglandin synthesis pathway via COX inhibition and the bradykinin-mediated pain pathway.
Cyclooxygenase (COX) Inhibition
Like other NSAIDs, this compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] this compound shows preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in gastrointestinal protection.[1][5] This selectivity may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][6]
Bradykinin Pathway Inhibition
A distinctive feature of this compound is its ability to inhibit bradykinin-induced nociception.[4][7] Bradykinin is a potent inflammatory mediator that activates B2 receptors on primary sensory neurons, leading to pain signaling.[8][9] this compound has been shown to block this B2 receptor-mediated pathway without directly binding to the bradykinin receptors themselves.[7][10] Instead, it is suggested to inhibit downstream signaling cascades, including the activation of protein kinase C (PKC) and subsequent enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor currents.[9][11] This action is independent of its COX-inhibitory effects.[7]
Other Potential Targets
Recent research has uncovered additional targets for this compound, suggesting a broader role in modulating inflammatory and cellular processes:
-
12-Lipoxygenase (12-LOX): this compound can inhibit bradykinin-induced 12-LOX activity in dorsal root ganglion neurons.[8]
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Studies have identified PPAR-γ as a target of this compound, which may contribute to its anti-tumor effects in certain cancers.[12][13]
Quantitative Data Presentation
The following tables summarize the quantitative data on this compound's inhibitory and anti-inflammatory activities from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | IC50 Value (μM) | Cell/System Used | Reference |
| Cyclooxygenase-1 (COX-1) | 1.3 | Refined Enzyme | [14][15] |
| Cyclooxygenase-2 (COX-2) | 0.34 | Refined Enzyme | [14][15] |
| Prostaglandin E2 (PGE2) Production | 0.01 - 1 (Dose-dependent inhibition) | Interleukin-1β-stimulated synovial cells | [15] |
| Thromboxane B2 Production | 0.1 - 10 (Dose-dependent inhibition) | Human platelets | [15] |
| Bradykinin-induced [Ca2+]i increase | 0.1 - 1 (Dose-dependent inhibition) | Dorsal Root Ganglion (DRG) cells | [15] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Experimental Model | Species | Administration | ED50 / Effective Dose | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | Oral (p.o.) | 2.4 mg/kg | Inhibition of edema | [16] |
| Acetic Acid-induced Writhing | Mouse | Oral (p.o.) | 3 - 30 mg/kg (Dose-dependent) | Inhibition of writhing response | [14] |
| Bradykinin-induced Nociception | Rat | Oral (p.o.) | 9.7 mg/kg | Inhibition of nociceptive responses | [14][15] |
| Formalin-induced Arthritis | Rat | Oral (p.o.) | 10 mg/kg | 19% inhibition of paw edema | [9] |
| Formalin-induced Arthritis | Rat | Oral (p.o.) | 20 mg/kg | 28% inhibition of paw edema | [9] |
Signaling Pathways and Experimental Workflows
Caption: this compound's preferential inhibition of COX-2 in the arachidonic acid cascade.
Caption: this compound's inhibition of the bradykinin B2 receptor downstream signaling.
Caption: General experimental workflow for investigating this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound stock solution (in DMSO).
-
Colorimetric COX inhibitor screening assay kit.
-
Microplate reader.
-
-
Methodology:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
-
Pre-incubate the plate according to the kit manufacturer's instructions (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for the specified reaction time (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vitro Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay
-
Objective: To assess the effect of this compound on bradykinin-induced calcium mobilization in sensory neurons.
-
Materials:
-
Primary culture of Dorsal Root Ganglion (DRG) neurons.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Bradykinin solution.
-
This compound stock solution.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
-
-
Methodology:
-
Culture DRG neurons on glass-bottom dishes or plates.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with a physiological buffer to remove excess dye.
-
Obtain a baseline fluorescence reading.
-
Pre-incubate the cells with this compound (e.g., 1 μM) or vehicle for 5-10 minutes.[15]
-
Add bradykinin (e.g., 10 μM) to stimulate the cells while continuously recording the fluorescence intensity.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after bradykinin stimulation for both this compound-treated and vehicle-treated cells.
-
Express the change in fluorescence (ΔF) as a ratio of the baseline fluorescence (F0), i.e., ΔF/F0.
-
Compare the peak response between the groups to determine the percentage of inhibition by this compound.
-
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.[9]
-
Materials:
-
Wistar albino rats (200-250g).[9]
-
This compound suspension for oral gavage.
-
1% (w/v) Carrageenan solution in saline.
-
Plethysmometer for paw volume measurement.
-
-
Methodology:
-
Fast the animals overnight with free access to water.
-
Divide animals into groups: Vehicle control, this compound (e.g., 10 and 20 mg/kg), and Positive control (e.g., Piroxicam 10 mg/kg).[9]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or positive control via oral gavage.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) for each animal at each time point by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and governmental regulations regarding animal and laboratory safety.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - this compound, and a standard drug - piroxicam, using murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | Dosing & Uses | medtigo [medtigo.com]
- 7. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Zaltoprofen as a Preferential Cyclooxygenase-2 Inhibitor
Abstract: this compound is a propionic acid-derived non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for the COX-2 isoform, which is primarily induced during inflammatory processes.[2][3] This preferential activity suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] Beyond its effects on prostaglandin synthesis, this compound exhibits a unique and potent analgesic mechanism by inhibiting bradykinin-induced nociception. This action is not mediated by direct receptor blockade but through the modulation of downstream second messenger signaling pathways in sensory neurons.[4][5][6] This whitepaper provides a detailed examination of this compound's mechanisms, presents quantitative data on its enzymatic inhibition and in vivo efficacy, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways involved.
Core Mechanism: Preferential COX-2 Inhibition
The primary anti-inflammatory effect of this compound stems from its inhibition of the cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[2][3] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[2][7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[2][7]
This compound demonstrates a preferential inhibition of COX-2 over COX-1.[4][8] This is a key characteristic that distinguishes it from traditional non-selective NSAIDs, which inhibit both isoforms more evenly. The clinical implication of this preference is the potential for effective anti-inflammatory and analgesic action with a reduced risk of gastrointestinal side effects that are commonly associated with COX-1 inhibition.[2][9]
Data Presentation: In Vitro and In Vivo Activity
The inhibitory potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes its activity against COX enzymes and its efficacy in animal models of inflammation and pain.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|
| IC₅₀ for COX-1 | 1.3 µM | Human Platelets | [8] |
| IC₅₀ for COX-2 | 0.34 µM | Interleukin-1β-stimulated synovial cells | [8] |
| Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2) | 3.82 | (Calculated from MedchemExpress data) | [8] |
| Selectivity Ratio (COX-1 / COX-2) | 6.56 | Refined Enzymes |[9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy and Ulcerogenic Potential of this compound in Rodent Models
| Model | Parameter | Value (mg/kg, p.o.) | Species | Reference |
|---|---|---|---|---|
| Carrageenan-Induced Edema | ED₅₀ | 2.4 | Rat | [9] |
| Acetic Acid-Induced Writhing | Inhibition | Dose-dependent | Mouse | [8] |
| Bradykinin-Induced Nociception | ED₅₀ | 9.7 | Rat | [8] |
| Ulcerogenic Activity | UD₅₀ | 45.3 | Rat |[9] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. UD₅₀ (Median ulcerogenic dose) is the dose that causes ulcers in 50% of the test animals.
Signaling Pathway: COX-2 Inhibition
This compound intervenes in the inflammatory cascade by blocking the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins like PGE₂ from arachidonic acid.
A Novel Analgesic Mechanism: Inhibition of Bradykinin Signaling
A distinguishing feature of this compound is its potent inhibitory effect on bradykinin-induced pain, which appears to be independent of its COX-inhibitory activity.[4] Bradykinin is a potent inflammatory mediator that directly activates sensory neurons (nociceptors), causing pain. Studies have shown that while other preferential COX-2 inhibitors like meloxicam and etodolac have little effect on bradykinin-induced nociception, this compound exhibits strong inhibitory action.[4]
The mechanism does not involve direct binding to or blocking of bradykinin B1 or B2 receptors.[4][6] Instead, this compound acts intracellularly to block the B2 receptor-mediated signaling cascade within the primary sensory neurons.[4][10] This includes preventing the bradykinin-induced increase in intracellular calcium concentration ([Ca²⁺]i) and inhibiting the activity of 12-lipoxygenase (12-LOX), another enzyme involved in nociceptive signaling.[1][4][5]
Signaling Pathway: Bradykinin-Induced Nociception
This compound disrupts the sensitization of sensory neurons by interfering with the second messenger system activated by the bradykinin B2 receptor.
Experimental Protocols
The characterization of this compound's activity relies on specific and reproducible in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the IC₅₀ values of this compound for each COX isoform by measuring the inhibition of prostaglandin E₂ (PGE₂) production.
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by this compound.
Methodology:
-
Enzyme Source Preparation:
-
COX-1: Use human platelets obtained from healthy volunteer blood samples or unstimulated human peripheral monocytes.[8][11] Platelets primarily express COX-1.
-
COX-2: Use human synovial cells stimulated with interleukin-1β (IL-1β) or human peripheral monocytes stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[8][11]
-
-
Incubation:
-
In separate wells of a microplate, add the respective enzyme preparation (COX-1 or COX-2 source).
-
Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control. Pre-incubate for 15-30 minutes at 37°C.[8]
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for prostaglandin production.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a terminating agent (e.g., a strong acid) or by rapid freezing.
-
Centrifuge the samples to pellet cellular debris.
-
Quantify the concentration of PGE₂ in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
-
Data Analysis:
-
Calculate the percentage of PGE₂ production inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Bradykinin-Induced Nociception Assay (Rat Model)
This protocol assesses the analgesic effect of this compound against pain directly induced by bradykinin.
Objective: To determine the median effective dose (ED₅₀) of this compound for inhibiting bradykinin-induced pain responses.
Methodology:
-
Animal Acclimatization:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
Drug Administration:
-
Divide animals into groups (n=6-8 per group).
-
Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control (e.g., 0.5% carboxymethyl cellulose).[8]
-
Wait for the appropriate time for drug absorption (e.g., 60 minutes).
-
-
Nociceptive Challenge:
-
Behavioral Assessment:
-
Immediately after the bradykinin challenge, observe and quantify the nociceptive responses. This can include:
-
Number of abdominal writhes (if bradykinin is given intraperitoneally).
-
Paw flexion or licking time (for intraplantar injection).
-
Vocalization or other pain-related behaviors.
-
-
Observations are typically made for a period of 15-30 minutes post-challenge.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the nociceptive response for each dose group compared to the vehicle control group.
-
Determine the ED₅₀ value using probit analysis or a similar statistical method.
-
References
- 1. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
The Dual Targeting Mechanism of Zaltoprofen: A Technical Guide on COX-2 Inhibition and PPAR-γ Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated a compelling dual mechanism of action that extends beyond its established role as a cyclooxygenase-2 (COX-2) inhibitor. Emerging research has illuminated its function as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor critically involved in the regulation of inflammation and metabolism. This whitepaper provides an in-depth technical guide to the dual targeting mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This dual activity positions this compound as a multifaceted therapeutic agent with potential applications in a range of inflammatory and disease contexts.
Quantitative Data on this compound's Dual Targets
The efficacy of this compound in engaging its dual targets, COX-2 and PPAR-γ, has been quantified through various in vitro studies. The following tables summarize the key quantitative metrics, providing a comparative overview of its inhibitory and activating potentials.
| Target | Parameter | Value | Reference |
| COX-1 | IC₅₀ | 1.3 µM | [1] |
| COX-2 | IC₅₀ | 0.34 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound on COX Isozymes. The IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value for COX-2 relative to COX-1 demonstrates its preferential inhibition of COX-2.
| Target | Parameter | Value | Cell Line | Reference |
| PPAR-γ | EC₅₀ | 47.3 µmol/L | Chondrosarcoma cells | [2] |
Table 2: In Vitro Agonist Activity of this compound on PPAR-γ. The EC₅₀ value represents the concentration of this compound that elicits a half-maximal response in a PPAR-γ-driven reporter gene assay, indicating its potency as a PPAR-γ activator.
Signaling Pathways and Experimental Workflows
The dual action of this compound can be visualized through its distinct yet interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the experimental workflows used to elucidate them.
This compound's Inhibition of the COX-2 Pathway
This compound exerts its primary anti-inflammatory effect by inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
This compound's Activation of the PPAR-γ Pathway
This compound has been shown to induce the expression and activity of PPAR-γ, a key regulator of anti-inflammatory responses. This is achieved through an upstream signaling cascade involving Krox20 and C/EBPs.
Experimental Workflow for Target Identification
The identification and validation of this compound's dual targets involve a multi-step experimental workflow, combining computational and experimental approaches.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's dual targeting mechanism.
COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by the addition of a stop solution (e.g., a solution of hydrochloric acid).
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
PPAR-γ Luciferase Reporter Gene Assay
Objective: To quantify the activation of PPAR-γ by this compound in a cell-based system.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant cancer cell line) is cultured under standard conditions. Cells are transiently co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), or a vehicle control for 24 hours.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of PPAR-γ activity is calculated relative to the vehicle-treated cells. The EC₅₀ value is determined by plotting the fold induction against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for PPAR-γ Expression
Objective: To determine the effect of this compound on the protein expression levels of PPAR-γ.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for PPAR-γ. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of PPAR-γ is normalized to the expression of the loading control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to COX-2 and PPAR-γ in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heat Treatment: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) and then cooled.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction containing the thermally stable proteins is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble COX-2 and PPAR-γ in the supernatant is quantified by western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates ligand binding and stabilization of the target protein.
Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify and validate the protein targets of this compound based on ligand-induced protease resistance.
Methodology:
-
Cell Lysate Preparation: Total protein lysates are prepared from cultured cells.
-
Compound Incubation: The cell lysates are incubated with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: The lysates are then subjected to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).
-
Reaction Termination and Analysis: The digestion is stopped, and the protein fragments are separated by SDS-PAGE.
-
Target Identification: Proteins that are protected from proteolysis in the presence of this compound will appear as more intact bands on the gel compared to the vehicle control. These protected bands can be excised and identified by mass spectrometry. For validation, western blotting can be used to detect the specific protection of COX-2 and PPAR-γ.
Conclusion
This compound's dual mechanism of action, encompassing both COX-2 inhibition and PPAR-γ activation, underscores its potential as a versatile therapeutic agent. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and leverage the unique pharmacological profile of this compound. The elucidation of its intricate signaling pathways opens new avenues for the development of novel anti-inflammatory and disease-modifying therapies.
References
Zaltoprofen's Inhibitory Effect on Prostaglandin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), exerts its potent analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its differential inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing its inhibitory activity are provided, along with a quantitative summary of its efficacy. Furthermore, this document elucidates the key signaling pathways involved in prostaglandin synthesis and the interplay with bradykinin-mediated pain pathways, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever. The biosynthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1]
This compound is a propionic acid derivative NSAID that has demonstrated a preferential inhibitory effect on COX-2 over COX-1.[2][3] This selectivity is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] Beyond its direct inhibition of COX enzymes, this compound also exhibits a unique mechanism by inhibiting bradykinin-induced pain responses, further enhancing its analgesic properties.[1][3] This guide will delve into the core mechanisms of this compound's action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism by which this compound exerts its anti-inflammatory and analgesic effects is through the inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all other prostaglandins and thromboxanes.
The Arachidonic Acid Cascade and Prostaglandin Biosynthesis
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes in a two-step process: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that converts PGG2 to PGH2. PGH2 is then further metabolized by various isomerases and synthases to produce a range of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).
References
- 1. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Zaltoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. It is primarily used for the treatment of various painful and inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.[1][2] A thorough understanding of its in vivo pharmacokinetics and metabolism is crucial for its safe and effective clinical use, as well as for the development of new drug delivery systems and combination therapies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Pharmacokinetics
This compound is rapidly and well-absorbed after oral administration.[3][4] Its pharmacokinetic profile is characterized by a relatively short half-life, and its exposure (Cmax and AUC) increases proportionally with the dose.[3][5]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers after Single Oral Doses
| Parameter | 80 mg Dose (Mean ± SD) | 160 mg Dose (Mean ± SD) | 240 mg Dose (Mean ± SD) |
| Tmax (h) | 1.46 ± 0.83 | 2.33 ± 1.29 | 1.83 ± 0.83 |
| Cmax (µg/mL) | 5.33 ± 1.55 | 10.13 ± 2.68 | 14.31 ± 3.93 |
| AUC₀₋₂₄ (µg·h/mL) | 24.31 ± 7.02 | 51.24 ± 15.33 | 75.87 ± 23.15 |
| t₁/₂ (h) | 4.96 ± 2.97 | 4.83 ± 1.54 | 5.04 ± 1.87 |
Data sourced from a study in 12 healthy Chinese volunteers.[3]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers after Multiple Oral Doses (80 mg, three times daily)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.58 ± 0.79 |
| Cmax (µg/mL) | 6.24 ± 1.83 |
| AUC₀₋₂₄ (µg·h/mL) | 28.13 ± 8.17 |
| t₁/₂ (h) | 5.12 ± 2.11 |
Data sourced from a study in 12 healthy Chinese volunteers.[3]
Distribution
This compound is highly bound to plasma proteins, with a binding rate of approximately 98-99.6%.[6] This extensive protein binding limits the concentration of the free, pharmacologically active drug in the circulation. Albumin is the primary binding protein, and variations in albumin levels can influence the clearance of this compound.[7][8]
Metabolism
This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[1][9][10][11] The major metabolites identified in humans are S-oxide-zaltoprofen (M-2), 10-hydroxy-zaltoprofen (M-3), and S-oxide-10-hydroxy-zaltoprofen (M-5).[9]
The key enzymes involved in this compound metabolism are Cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7).[1][9][10][11] CYP2C9 is responsible for the sulphoxidation of this compound to form S-oxide-zaltoprofen.[9][10][11] UGT2B7 is involved in the glucuronidation of the parent drug and its metabolites.[9][10][11]
Metabolic pathway of this compound.
Excretion
The primary route of excretion for this compound and its metabolites is via the kidneys.[2] After oral administration, approximately 62% of the dose is excreted in the urine as conjugates, with only about 3% excreted as the unchanged parent compound.[9]
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers
A randomized, dose-escalating study was conducted to evaluate the pharmacokinetics of single and multiple oral doses of this compound in 12 healthy Chinese volunteers.[12]
-
Subjects: 12 healthy male Chinese volunteers, aged 19-26 years, with a body mass index of 19.5-23.4 kg/m ². All subjects provided written informed consent.[12]
-
Dosing Regimen:
-
Blood Sampling: Venous blood samples (approximately 3 mL) were collected in heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.[12]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[12]
Workflow for the in vivo pharmacokinetic study.
Analytical Methodology: HPLC-UV for this compound in Human Plasma
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.[13]
-
Chromatographic Column: ODS C18 column (250mm x 4.6mm, 5µm).[14]
-
Mobile Phase: A mixture of buffer and acetonitrile (55:45 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Column Temperature: Approximately 30°C.[14]
-
Detection Wavelength: 331 nm.[14]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[13]
-
Linearity: The method was linear over a concentration range of 0.15 to 20 µg/mL.[14]
-
Recovery: The mean recovery of this compound was 98.32%.[14]
Analytical Methodology: LC-MS/MS for this compound in Human Plasma
A more sensitive method using liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS) has also been developed.[6][15]
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer with a positive ion electrospray ionization source.[15]
-
Sample Preparation: Liquid-liquid extraction from 250 µL of human plasma.[15]
-
Internal Standard: Enalapril.[15]
-
Run Time: 2 minutes.[15]
-
Detection: Multiple reaction monitoring (MRM) mode.[15]
-
Linearity: 0.05-20 µg/mL.[15]
-
Lower Limit of Quantification (LLOQ): 0.05 µg/mL.[15]
Conclusion
This compound exhibits a predictable pharmacokinetic profile with rapid absorption and a dose-proportional increase in exposure. It is extensively metabolized in the liver by CYP2C9 and UGT2B7, and the resulting metabolites are primarily excreted in the urine. The detailed pharmacokinetic data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. This information can aid in the design of further clinical studies, the development of novel formulations, and the assessment of potential drug-drug interactions.
References
- 1. ovid.com [ovid.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. jbr-pub.org.cn [jbr-pub.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of CYP2C9 and UGT2B7 in the metabolism of this compound, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Involvement of CYP2C9 and UGT2B7 in the metabolism of this compound, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Determination of this compound in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Zaltoprofen in Human Plasma
These application notes provide detailed methodologies for the quantitative analysis of Zaltoprofen in human plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, ensuring accuracy, precision, and reliability of results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1.1. Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., Nevirapine).
-
Add 1 mL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 10 µL aliquot of the reconstituted sample into the HPLC system.[1][2]
1.2. Chromatographic Conditions
-
Mobile Phase: A mixture of buffer (e.g., phosphate buffer pH 3) and acetonitrile in a ratio of 55:45 (v/v) or 40:60 (v/v).[1][2]
Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.15 to 20 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Recovery | ~98.32% | [1] |
| Retention Time (this compound) | ~4.0 ± 0.05 min | [2] |
| Retention Time (IS - Nevirapine) | ~10.7 ± 0.03 min | [2] |
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for studies requiring lower limits of quantification.
Experimental Protocol
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.[3]
-
Add a known concentration of an internal standard (e.g., Enalapril).[3]
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2.2. LC-MS/MS Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
2.3. Mass Spectrometric Parameters
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 299.3 | 225.0 | [3] |
| Enalapril (IS) | 377.4 | 234.2 | [3] |
Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20 µg/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL | [3] |
| Limit of Detection (LOD) | 0.01 µg/mL | [3] |
| Intra-day Precision (%RSD) | 2.0 - 13.8% | [3] |
| Inter-day Precision (%RSD) | 2.1 - 3.9% | [3] |
| Accuracy | 102.8 - 114.1% | [3] |
| Run Time | 2 min | [3] |
Workflow Diagram
References
Application of Zaltoprofen in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] It functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, which plays a critical role in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][3][4] A distinguishing feature of this compound is its additional mechanism of inhibiting bradykinin-induced pain responses, setting it apart from other NSAIDs.[1][3][5] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[6][7] This application note provides detailed protocols for utilizing this model to assess the anti-inflammatory effects of this compound, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Preferential COX-2 Inhibition: this compound selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins like PGE2.[1][2][3][4] This selective action is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][4]
-
Inhibition of Bradykinin-Induced Responses: this compound has been shown to inhibit pain responses induced by bradykinin, a potent inflammatory mediator that causes vasodilation and increases vascular permeability.[1][3][5] This action is independent of bradykinin receptor blockade and contributes to its analgesic efficacy.[3]
Carrageenan-Induced Paw Edema Model: An Overview
The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response.[8]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and initial edema formation.
-
Late Phase (3-6 hours): Involves the production of prostaglandins, mediated by the induction of COX-2, and the infiltration of neutrophils into the inflammatory site.[9] This phase is typically the target for evaluating the efficacy of NSAIDs like this compound.
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model has been quantified in various studies. The following tables summarize the key findings, providing a clear comparison of its effects at different dosages.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | Paw Volume (ml) (Mean ± SD) | % Inhibition of Edema |
| Negative Control (Vehicle) | - | 2 hours | 2.31 ± 0.348 | - |
| This compound (Test I) | 10 | 2 hours | 1.43 ± 0.068 | 38.24% |
| This compound (Test II) | 20 | 2 hours | 1.36 ± 0.128 | 40.00% |
| Piroxicam (Standard) | 10 | 2 hours | 1.28 ± 0.088 | 44.52% |
Data adapted from a comparative study by Chenchula et al.[2]
Experimental Protocols
This section provides a detailed methodology for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.
Materials and Reagents
-
This compound
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Piroxicam, 10 mg/kg)
-
Wistar rats or Swiss albino mice (200-250 g)
-
Plethysmometer
-
Syringes (1 ml) with needles (26G)
Experimental Procedure
-
Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Negative Control (Vehicle only)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 20 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Piroxicam, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound, the positive control, or the vehicle orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Paw Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the observed differences.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Action
The following diagram illustrates the key molecular players and pathways involved in carrageenan-induced inflammation and the points of intervention by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Zaltoprofen in Formalin-Induced Chronic Inflammation Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] It functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, which is the primary mechanism for many NSAIDs.[1][2] However, this compound is distinguished by its unique additional mechanism of inhibiting bradykinin-induced pain responses.[3][4] It blocks the B2 receptor-mediated signaling pathway in primary sensory neurons without directly blocking the receptor itself.[3][4][5]
The formalin-induced chronic inflammation model in rodents is a well-established and clinically relevant assay for evaluating potential anti-arthritic and anti-inflammatory compounds.[3] This model mimics the persistent inflammatory state seen in human arthritis. The injection of formalin induces a biphasic pain response: an initial, acute neurogenic phase followed by a later, sustained inflammatory phase mediated by substances including prostaglandins and bradykinin.[6][7] This application note provides a detailed protocol for using the formalin model to assess the efficacy of this compound and presents key quantitative data from relevant studies.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a dual-action mechanism. Primarily, it selectively inhibits the COX-2 enzyme, which is upregulated at inflammatory sites and is responsible for converting arachidonic acid into prostaglandins (like PGE2), key mediators of inflammation and pain.[8][9] Secondly, this compound uniquely interferes with the bradykinin signaling pathway. Bradykinin is a potent inflammatory mediator that causes pain and increases vascular permeability. This compound inhibits the Gq protein-coupled B2 receptor-mediated signaling cascade, thereby reducing the nociceptive effects of bradykinin.[3]
Experimental Protocols
This section details the methodology for inducing chronic inflammation using formalin in a rat model and for evaluating the therapeutic effect of this compound.
1. Materials and Reagents
-
This compound (Test compound)
-
Piroxicam or other standard NSAID (Positive Control)[3]
-
Vehicle (e.g., 0.9% NaCl solution or 1% Carboxymethyl cellulose)[3]
-
Formaldehyde solution (2% in sterile saline)[3]
-
Digital Vernier Caliper
-
Oral gavage needles
-
Syringes and needles (for formalin injection)
2. Animal Model
-
Species: Male Wistar rats[3]
-
Weight: 200-250 g[3]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.[10]
3. Experimental Workflow for Formalin-Induced Chronic Inflammation
The following diagram outlines the key steps in the experimental procedure.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. 3.7. Animals and Induction of Formalin-Induced Chronic Mouse Paw Inflammation Model [bio-protocol.org]
Application Notes and Protocols for Determining Optimal Zaltoprofen Dosage in In Vivo Rodent Experiments
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] It is distinguished from other NSAIDs by its preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, which may contribute to a reduced incidence of gastrointestinal side effects.[1][2] Furthermore, this compound exhibits a unique mechanism by inhibiting bradykinin-induced pain responses, providing an additional layer of analgesic effect.[1][3][4] These characteristics make it a valuable compound for investigation in various preclinical models of pain and inflammation.
This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on determining the optimal dosage of this compound for in vivo rodent experiments. It includes a summary of effective dosages from published studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to two distinct mechanisms:
-
COX-2 Inhibition: Like other NSAIDs, this compound blocks the cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1] this compound shows a preference for the COX-2 isoform, which is typically induced during inflammatory processes.[1][2]
-
Bradykinin Pathway Inhibition: Uniquely, this compound inhibits bradykinin-induced nociceptive responses.[5] It is understood to block the bradykinin B2 receptor-mediated pathway in primary sensory neurons, which prevents the sensation of pain triggered by this inflammatory peptide.[3][4][5]
Recent studies also suggest that this compound and its metabolites may act as dual-targeting agents for both COX-2 and peroxisome proliferator-activated receptor-γ (PPAR-γ), indicating a more complex anti-inflammatory profile.[6]
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes effective this compound dosages reported in various peer-reviewed studies. The optimal dose can vary significantly based on the rodent species, strain, specific experimental model, and the desired therapeutic endpoint (analgesia vs. anti-inflammation).
| Dosage Range (mg/kg) | Route of Admin. | Rodent Model | Efficacy Endpoint | Key Findings & Citation |
| 3 - 30 mg/kg | Oral (p.o.) | Mice | Analgesia (Writhing Test) | Dose-dependent inhibition of acetic acid-induced writhing.[7] |
| 5 - 20 mg/kg | Oral (p.o.) | Wistar Rats | Analgesia (Nociception) | Inhibited bradykinin-induced nociceptive responses with an ED50 of 9.7 mg/kg.[7] |
| 10 mg/kg | Oral (p.o.) | Mice | Preemptive Analgesia | Significantly increased withdrawal threshold in a post-operative pain model.[3] |
| 10 - 20 mg/kg | Oral (p.o.) | Wistar Rats | Anti-inflammatory | Significant inhibition of paw volume in carrageenan-induced acute inflammation.[8] |
| 10 - 20 mg/kg | Oral (p.o.) | Wistar Rats | Anti-arthritic | Inhibited paw edema by 19% (10 mg/kg) and 28% (20 mg/kg) in formalin-induced arthritis.[8] |
| 15 - 20 mg/kg | Oral (p.o.) | Swiss Albino Mice | Analgesia (Acute Pain) | Significantly increased pain threshold in hot plate and tail flick tests.[2][9] |
| 40 mg/kg | Oral (p.o.) | Wistar Rats | Toxicology | Used to study histological changes in the liver over a 21-day period.[10] |
Based on the available data, a dosage range of 10 to 20 mg/kg (p.o.) appears to be a robust starting point for assessing both the analgesic and anti-inflammatory efficacy of this compound in most common rodent models. For analgesic studies in mice, doses of 15-20 mg/kg are well-supported.[2][9] For anti-inflammatory models in rats, 10-20 mg/kg has demonstrated significant effects.[8] Researchers should perform pilot dose-response studies within this range to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating this compound efficacy.
1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
-
Objective: To assess the acute anti-inflammatory activity of this compound.
-
Animals: Wistar rats (200-250 g).[8]
-
Materials: this compound, 1% Carrageenan solution in normal saline, vehicle (e.g., 0.9% normal saline), Plethysmometer or digital calipers.
-
Procedure:
-
Fast animals overnight prior to the experiment but allow free access to water.
-
Divide animals into groups: Vehicle Control, this compound (e.g., 10 mg/kg), this compound (e.g., 20 mg/kg), and Positive Control (e.g., Piroxicam 10 mg/kg).[8]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or positive control orally (p.o.) via gavage.[8]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[8]
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 30, 60, 120, and 180 minutes).[8]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Edema Volume = (Paw volume at time t) - (Initial paw volume)
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
2. Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)
-
Objective: To evaluate the analgesic effect of this compound on visceral pain.
-
Animals: Swiss albino mice (20-25 g).[9]
-
Materials: this compound, 0.6% Acetic Acid solution, vehicle.
-
Procedure:
-
Divide animals into experimental groups (Vehicle, this compound 3-30 mg/kg, Positive Control).[7]
-
Administer this compound or vehicle orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Immediately place the mouse in an observation chamber and start a timer.
-
Count the number of "writhes" (a specific stretching posture characterized by abdominal constriction and extension of the hind limbs) over a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle control group and calculate the percentage of pain inhibition.
-
3. Hot Plate Test in Mice (Central Analgesia)
-
Objective: To assess the central analgesic activity of this compound.
-
Materials: this compound, vehicle, Hot Plate Analgesia Meter (maintained at a constant temperature, e.g., 55 ± 0.5°C).
-
Procedure:
-
Before drug administration, determine the baseline pain threshold by placing each mouse on the hot plate and recording the reaction time (in seconds) for paw licking, paw shaking, or jumping. Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer this compound (e.g., 15 mg/kg, 20 mg/kg), vehicle, or a positive control (e.g., Piroxicam 10 mg/kg) orally.[9]
-
Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[9]
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies. An increase in reaction time indicates an analgesic effect.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - this compound, and a standard drug - piroxicam, using murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preemptive analgesia by this compound that inhibits bradykinin action and cyclooxygenase in a post-operative pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – this compound, and a standard drug – piroxicam, using murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurjanat.com [eurjanat.com]
Application Notes & Protocols: Development of Zaltoprofen Sustained-Release Tablet Formulations
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties, primarily used in the management of osteoarthritis, rheumatoid arthritis, and postoperative pain.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability.[4][5] A key pharmacokinetic challenge with this compound is its relatively short biological half-life of approximately 4.83 ± 2.01 hours, which necessitates frequent dosing (typically 80 mg three times a day) to maintain therapeutic plasma concentrations.[4][5][6] This dosing regimen can lead to fluctuations in plasma drug levels and reduced patient compliance.[1]
The development of a sustained-release (SR) formulation, designed for once-daily administration, is an ideal strategy to overcome these limitations. An SR dosage form aims to release the drug over an extended period, thereby maintaining constant and effective drug levels, minimizing side effects, and improving patient adherence.[4][5] This document provides detailed protocols and application notes for the formulation and evaluation of this compound sustained-release matrix tablets.
1. This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism. Its primary action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][7] COX-2 is crucial in the inflammatory cascade, converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain and inflammation.[2][3] By inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory prostaglandins.[3]
Uniquely among NSAIDs, this compound also inhibits bradykinin-induced pain responses.[3][7] It achieves this not by blocking bradykinin B2 receptors directly, but by inhibiting the activation of second messenger signaling cascades, such as 12-lipoxygenase (12-LOX), within primary sensory neurons.[8][9] This dual-action pathway makes this compound a highly effective analgesic.
2. Experimental Protocols: Formulation & Evaluation
The development of a robust SR tablet involves pre-formulation studies, formulation preparation using techniques like wet granulation, and comprehensive evaluation of the granules and the final compressed tablets.
Protocol 1: Pre-formulation - Drug-Excipient Compatibility
Objective: To assess the physicochemical compatibility between this compound and selected excipients.
Methodology (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Prepare individual samples of pure this compound and each selected polymer/excipient.
-
Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.
-
Triturate each sample with potassium bromide (KBr) and compress into a thin disc.
-
Scan the discs over a wave number range of 4000 to 400 cm⁻¹.
-
Compare the spectra of the physical mixtures with those of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of this compound indicates compatibility.[10]
Protocol 2: Formulation of SR Tablets by Wet Granulation
Objective: To prepare this compound SR matrix tablets using various hydrophilic polymers.
Methodology:
-
Weighing & Sifting: Accurately weigh this compound, the release-controlling polymer(s) (e.g., HPMC K100M), and other excipients as per the formulation table (see Table 1). Pass all ingredients through a #40 or #60 sieve.[1][4]
-
Dry Mixing: Blend the sifted powders (except the lubricant) in a suitable blender for 10-15 minutes to ensure uniform distribution.
-
Granulation: Prepare a binder solution (e.g., Polyvinylpyrrolidone K30 in isopropyl alcohol). Add the binder solution slowly to the powder blend under constant mixing to form a coherent wet mass.
-
Wet Screening: Pass the wet mass through a #12 or #16 sieve to produce granules.
-
Drying: Dry the wet granules in a tray dryer or fluidized bed dryer at 50-60°C until the loss on drying (LOD) is within acceptable limits (typically <2%).
-
Dry Screening & Lubrication: Pass the dried granules through a #20 or #24 sieve. Add the specified lubricant (e.g., Magnesium Stearate) and glidant (e.g., Talc) and blend for a final 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches (e.g., 11 mm circular punches) to a target hardness.[1]
References
- 1. ijpbs.com [ijpbs.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. ViewArticleDetail [ijpronline.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols: Formulation of Zaltoprofen Immediate-Release Tablets with Superdisintegrants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] It functions as a preferential COX-2 inhibitor and uniquely inhibits bradykinin-induced pain responses.[1][3] To ensure rapid onset of therapeutic action, immediate-release tablets are a preferred dosage form. The formulation of such tablets critically relies on the use of superdisintegrants, which facilitate rapid tablet breakup in the gastrointestinal tract, leading to faster drug dissolution and absorption.[4]
This document provides detailed application notes and protocols for the formulation and evaluation of this compound immediate-release tablets, with a specific focus on the role and application of various superdisintegrants. The methodologies and data presented are compiled from multiple research studies to provide a comprehensive guide for formulation scientists.
Materials and Methods
Materials
| Ingredient | Supplier/Source | Purpose |
| This compound | Gift sample from Intas Pharmaceuticals Ltd., Ahmedabad, Gujarat, India[1] or IPCA Pharmaceutical Ltd., Mumbai, India[5] | Active Pharmaceutical Ingredient (API) |
| Microcrystalline Cellulose (MCC) | Himedia Laboratories, India[6] | Diluent/Binder |
| Croscarmellose Sodium | - | Superdisintegrant |
| Sodium Starch Glycolate (Explotab, Primojel) | - | Superdisintegrant |
| Crospovidone | - | Superdisintegrant |
| Solutab | - | Superdisintegrant |
| Plantago ovata | - | Natural Superdisintegrant |
| Mannitol | - | Sweetener/Diluent |
| Magnesium Stearate | Nice chemicals Ltd.[6] | Lubricant |
| Talc | - | Glidant |
| Povidone (PVP K30) | - | Binder |
| Isopropyl Alcohol (IPA) | - | Granulating Fluid |
| Phosphate Buffer (pH 6.8) | - | Dissolution Medium |
Equipment
| Equipment | Purpose |
| Rotary Tablet Compression Machine | Tablet Compression |
| USP Type II Dissolution Test Apparatus (Paddle) | In-vitro Dissolution Studies |
| Monsanto Hardness Tester | Hardness Testing |
| Roche Friabilator | Friability Testing |
| Vernier Caliper | Thickness Measurement |
| FTIR Spectrophotometer | Drug-Excipient Compatibility Studies |
| UV-Visible Spectrophotometer | Drug Content and Dissolution Analysis |
| Tablet Disintegration Test Apparatus | Disintegration Time Measurement |
| Sieve Shaker with set of sieves | Particle Size Separation |
| Digital Weighing Balance | Weighing of Ingredients |
| Stability Chamber | Stability Studies |
Experimental Protocols
Formulation of this compound Immediate-Release Tablets
Two primary methods are employed for the formulation of this compound immediate-release tablets: Direct Compression and Wet Granulation.
This method is suitable for drugs with good flowability and compressibility.
-
Sifting: Accurately weigh this compound, superdisintegrants (e.g., Croscarmellose sodium, Sodium starch glycolate, Crospovidone), and other excipients like microcrystalline cellulose and pass them through a 40 or 60 mesh sieve to ensure uniform particle size.[5][6]
-
Blending: Transfer the sifted materials to a suitable blender (e.g., glass mortar or a V-blender) and mix for 15 minutes to achieve a homogenous blend.[6]
-
Lubrication: Add the lubricant (Magnesium stearate) and glidant (Talc) to the blend and mix for an additional 5 minutes.[6]
-
Compression: Compress the final blend into tablets using a rotary tablet compression machine with appropriate punches.[6]
This method is employed to improve the flow and compression characteristics of the powder blend.
-
Sifting and Dry Mixing: Sift the accurately weighed this compound, superdisintegrant, and other intra-granular excipients through a suitable sieve and mix them thoroughly.
-
Binder Preparation: Prepare the binder solution by dissolving a binder like Povidone (PVP K30) in a suitable solvent such as Isopropyl Alcohol (IPA).[7]
-
Granulation: Add the binder solution to the dry mix with continuous mixing until a coherent mass is formed.
-
Wet Screening: Pass the wet mass through a sieve to form granules.
-
Drying: Dry the wet granules in a tray dryer or a fluidized bed dryer at an appropriate temperature until the desired moisture content is achieved.
-
Dry Screening: Pass the dried granules through a smaller mesh sieve to obtain uniform granule size.
-
Lubrication: Add the extra-granular excipients, including the lubricant and glidant, to the dried granules and blend.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet compression machine.
Evaluation of Pre-Compression Parameters
To ensure the suitability of the powder blend for compression, the following parameters are evaluated:
-
Angle of Repose: Determines the flow properties of the powder.
-
Bulk Density and Tapped Density: Used to assess the packing characteristics of the blend.
-
Carr's Index and Hausner's Ratio: Calculated from bulk and tapped densities to predict the flowability and compressibility of the powder.
Evaluation of Post-Compression Parameters (Tablet Characterization)
The prepared tablets are evaluated for the following quality control parameters:
-
Place a tablet randomly selected from the batch in the Monsanto hardness tester.
-
Apply pressure until the tablet breaks.
-
Record the force required to break the tablet in kg/cm ².
-
Repeat the test for a sufficient number of tablets (typically 6-10) to calculate the average hardness.
-
Weigh a specific number of tablets (usually 20) and record the initial weight (W_initial).
-
Place the tablets in the Roche friabilator.
-
Rotate the friabilator at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and record the final weight (W_final).
-
Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100 A friability of less than 1% is generally considered acceptable.
-
Individually weigh 20 tablets and calculate the average weight.
-
Compare the individual weights to the average weight.
-
The percentage deviation of each tablet from the average weight should be within the pharmacopoeial limits.
-
Place one tablet in each of the six tubes of the disintegration test apparatus.
-
Use distilled water or a specified buffer (e.g., pH 6.8 phosphate buffer) as the immersion fluid, maintained at 37 ± 2°C.[1]
-
Operate the apparatus and record the time taken for all the tablets to disintegrate completely.
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium is typically 900 ml of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C.[6][8]
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 ml) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).[1][6]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a UV-Visible spectrophotometer at the appropriate wavelength (e.g., 340 nm for this compound in phosphate buffer).[1]
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
The following tables summarize the quantitative data from various studies on the formulation of this compound immediate-release tablets.
Table 1: Formulation Composition of this compound Immediate-Release Tablets
| Formulation Code | This compound (mg) | Superdisintegrant | Concentration of Superdisintegrant (% w/w) | Diluent/Binder | Lubricant/Glidant |
| F1-F3[6] | 80 | Explotab | 2, 4, 6 | MCC | Mg. Stearate, Talc |
| F4-F6[6] | 80 | Primojel | 2, 4, 6 | MCC | Mg. Stearate, Talc |
| F7-F9[6] | 80 | Solutab | 2, 4, 6 | MCC | Mg. Stearate, Talc |
| F1-F3[9] | 80 | Crospovidone | 2, 3, 4 | MCC, Lactose | Mg. Stearate, SLS |
| F4-F6[9] | 80 | Copovidone | 2, 3, 4 | MCC, Lactose | Mg. Stearate, SLS |
| F7-F9[9] | 80 | Plantago ovata | 2, 3, 4 | MCC, Lactose | Mg. Stearate, SLS |
| F1-F15[1] | 80 | Croscarmellose Sodium | Varied | Different grades of MCC | Mg. Stearate, Talc |
Table 2: Comparative Evaluation of Tablet Properties
| Formulation Code | Superdisintegrant (% w/w) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time | In-Vitro Drug Release (%) |
| F8[6] | Solutab (4%) | - | - | 2 min | 99.56% in 30 min |
| F14[1] | Croscarmellose Sodium | 5.83 ± 0.556 | 0.425 ± 0.0029 | 25.02 ± 0.0028 sec | 98.89% in 45 min |
| F6[9] | Plantago ovata (3%) | - | - | 45 ± 0.4 sec | 98.9% in 30 min |
| F3[5] | Crospovidone (8%) | - | - | - | 100.89% in 15 min |
| F6[5] | Sodium Starch Glycolate (8%) | - | - | - | 100.31% in 15 min |
Note: '-' indicates data not available in the cited source.
Visualization of Experimental Workflow and Relationships
Caption: Experimental workflow for the formulation and evaluation of immediate-release tablets.
Caption: Relationship between superdisintegrant properties and tablet performance.
Conclusion
The selection of an appropriate superdisintegrant and its concentration is a critical factor in the development of this compound immediate-release tablets. The direct compression method is a common and efficient technique for tablet manufacturing. As evidenced by the compiled data, superdisintegrants like Solutab, Croscarmellose sodium, and Crospovidone have been shown to produce tablets with rapid disintegration and high drug release rates. The provided protocols and data serve as a valuable resource for the systematic formulation and development of robust this compound immediate-release tablets, ensuring rapid therapeutic effect and patient compliance.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpbs-online.com [jpbs-online.com]
- 5. pharmascitech.com [pharmascitech.com]
- 6. rjptonline.org [rjptonline.org]
- 7. jocpr.com [jocpr.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Preparation of Zaltoprofen-Loaded Solid Lipid Nanoparticles for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory and analgesic effects.[1][2] Its topical application is a promising strategy for localized treatment of inflammation and pain, minimizing the systemic side effects associated with oral administration.[1] Solid Lipid Nanoparticles (SLNs) have emerged as a highly effective drug delivery system for topical applications.[3][4] These carriers, composed of biodegradable and physiologically compatible lipids, can enhance drug penetration through the stratum corneum, provide controlled and sustained drug release, and improve the stability of the encapsulated drug.[4][5][6]
This document provides detailed protocols for the preparation and evaluation of this compound-loaded SLNs and their subsequent incorporation into a topical gel.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-loaded lipid nanoparticles.
Table 1: Formulation and Physicochemical Properties of Optimized this compound Lipid Nanoparticles
| Parameter | This compound-SLN[3] | This compound-NLC[7][8] | This compound-Biopolymeric NP[9] |
| Lipid(s) | Glyceryl Monostearate | Stearic Acid & Peppermint Oil (70:30) | Chitosan & Alginate |
| Surfactant(s) | Tween 80, Poloxamer 188 | Tween 80, PEG400 | --- |
| Preparation Method | Modified Solvent Injection | Melt-Emulsification & Ultrasonication | Ionotropic Gelation |
| Particle Size (nm) | 208 | 78.5 | 156.04 ± 1.4 |
| Polydispersity Index (PDI) | Not Specified | 0.229 | 0.320 |
| Zeta Potential (mV) | -25 | -55.52 | +25.3 |
| Entrapment Efficiency (%) | >70% (Implied) | 86.1 ± 2.61 to 96.6 ± 0.37 | 88.67 ± 2.0 |
| Drug Loading (%) | Not Specified | 4.85 ± 0.74 to 7.57 ± 0.41 | Not Specified |
Table 2: Characteristics of this compound SLN-Loaded Topical Gel
| Parameter | Value[3] |
| Gelling Agent | Carbopol |
| Appearance | White, Translucent, Homogeneous |
| pH | 6.5 ± 1 |
| Drug Content (%) | 90 |
| Viscosity (poise) | 1898 |
| Spreadability (gm/sq.cm) | 206.8 |
Table 3: In Vitro and Ex Vivo Drug Release from this compound Formulations
| Study Type | Formulation | Cumulative Release (%) | Duration (hours) |
| In Vitro Diffusion | This compound SLN Dispersion | 53.7[3] | Not Specified |
| This compound SLN Gel | 46.3[3] | Not Specified | |
| This compound NLC | Gradual Release[7][8] | 8 | |
| This compound NP Gel | Controlled Release[9] | 12 | |
| Ex Vivo Permeation | This compound SLN Dispersion | 49.6[3] | Not Specified |
| This compound SLN Gel | 36.8[3] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs (Modified Solvent Injection Method)
This protocol is based on the solvent injection emulsification and evaporation technique.[3]
1.1. Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Tween 80
-
Stabilizer: Poloxamer 188
-
Organic Solvent: Methanol
-
Aqueous Phase: Millipore or distilled water
1.2. Equipment:
-
Magnetic stirrer with heating plate
-
Hypodermic needle and syringe
-
Beakers
-
Thermometer
1.3. Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of this compound and GMS in methanol. Warm the solution to approximately 70±2°C.[3]
-
Prepare the Aqueous Phase: Dissolve Tween 80 and Poloxamer 188 in distilled water. Heat this aqueous solution to the same temperature as the organic phase (70±2°C).[3]
-
Form the Nanoemulsion: While stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise using a hypodermic needle.[3] Maintain the temperature at 70±2°C.
-
Form SLNs: Continue stirring for a predetermined period to allow for the evaporation of the organic solvent (methanol), leading to the formation of a milky SLN dispersion.
-
Cooling: Allow the dispersion to cool down to room temperature.
Protocol 2: Characterization of this compound SLNs
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with double-distilled water to achieve a suitable scattering intensity.[8]
-
Analyze the sample using a particle size analyzer (e.g., Malvern Zetasizer) which operates on the principle of Photon Correlation Spectroscopy (PCS).[7][8]
-
Record the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (an indicator of colloidal stability).[7][8]
2.2. Entrapment Efficiency (%EE):
-
Separate the unentrapped (free) this compound from the SLN dispersion. This can be done by centrifugation followed by collection of the supernatant.
-
Accurately weigh a specific amount of the nanoparticles (e.g., 50 mg).[5]
-
Dissolve the sample in a suitable solvent (e.g., 5 mL of chloroform) and then extract the drug into an aqueous phase (e.g., 20 mL of phosphate buffer pH 6.8).[5]
-
Quantify the amount of this compound in the aqueous phase using a UV-spectrophotometer at its λmax (around 210 nm or 331 nm depending on the solvent).[3][5]
-
Calculate the %EE using the following formula:
-
%EE = (Total amount of drug - Amount of free drug) / Total amount of drug × 100
-
Alternatively: %EE = (Mass of drug in nanoparticles / Mass of drug used in formulation) × 100[5]
-
2.3. Morphological Analysis (SEM/TEM):
-
For Scanning Electron Microscopy (SEM), place a drop of the diluted SLN dispersion on a stub, allow it to dry, and then coat it with gold under vacuum.
-
For Transmission Electron Microscopy (TEM), place a drop of the dispersion on a carbon-coated copper grid and allow it to air dry before analysis.[7][8]
-
Observe the samples under the respective microscopes to determine the shape and surface morphology of the nanoparticles.[7][8][9]
2.4. Structural Analysis (FTIR & DSC):
-
Fourier Transform Infrared Spectroscopy (FTIR): Obtain FTIR spectra of pure this compound, the lipid, a physical mixture, and the lyophilized SLN formulation. The absence of or shifts in characteristic peaks can indicate successful drug encapsulation and the lack of chemical interactions.[3][7]
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the same set of samples. The disappearance of the drug's endothermic melting peak in the SLN thermogram suggests that the drug is in an amorphous state or molecularly dispersed within the lipid matrix.[3][7]
Protocol 3: In Vitro Drug Release Study
3.1. Equipment:
-
Franz diffusion cell apparatus
-
Dialysis membrane (pre-soaked)
-
Magnetic stirrer
-
UV-spectrophotometer
3.2. Procedure:
-
Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.[8]
-
Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer pH 6.8), ensuring no air bubbles are trapped.[5] Maintain the temperature at 37±0.5°C and stir continuously.[10]
-
Place a specific volume of the this compound SLN dispersion in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the medium from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[8]
-
Analyze the withdrawn samples for this compound content using UV-spectrophotometry.[8]
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Preparation and Evaluation of SLN-Loaded Topical Gel
4.1. Preparation:
-
Disperse a gelling agent like Carbopol 940 in purified water and allow it to swell.[1]
-
Slowly add the optimized this compound SLN dispersion to the gel base with gentle stirring to ensure uniform mixing.
-
Neutralize the dispersion by adding a suitable agent like triethanolamine dropwise until a transparent gel of the desired consistency is formed.[3]
4.2. Evaluation:
-
Physical Appearance: Visually inspect the gel for color, clarity, homogeneity, and the presence of any aggregates.[3]
-
pH Measurement: Dissolve 1g of the gel in 100ml of purified water and measure the pH using a calibrated pH meter. The pH should be compatible with skin (around 6.5).[3]
-
Viscosity: Measure the viscosity of the gel using a Brookfield viscometer.[3]
-
Spreadability: Place a known amount of the gel on a glass slide and cover it with another slide. Apply a known weight and measure the diameter of the circle formed after a specific time.
Visualizations
Caption: Overall experimental workflow for this compound SLN formulation and evaluation.
Caption: Protocol for SLN preparation via the modified solvent injection method.
Caption: Logical flow for the characterization and evaluation of SLN formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Statistical modeling of this compound loaded biopolymeric nanoparticles: Characterization and anti-inflammatory activity of nanoparticles loaded gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior Solubility and Dissolution of this compound via Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zaltoprofen Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for improving the aqueous solubility of Zaltoprofen, a BCS Class II nonsteroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (General)
Q1: Why is improving the aqueous solubility of this compound important? A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its poor solubility is a major hurdle, limiting its dissolution rate and, consequently, its oral bioavailability and therapeutic efficacy.[3][4] Enhancing its solubility can lead to faster onset of action and improved patient outcomes.
Q2: What are the primary methods for enhancing this compound's solubility? A2: Several techniques have been successfully employed to increase the solubility of this compound. These include physical and chemical modifications such as:
-
Cocrystallization: Forming multi-component crystals with a coformer.[3]
-
Nanosuspension: Reducing particle size to the nanometer range to increase surface area.[1][5]
-
Inclusion Complexation: Encapsulating the drug molecule within a host molecule, typically a cyclodextrin.[6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at the molecular level.[8][9]
-
Hydrotropy: Increasing solubility in water through the addition of hydrotropic agents.[10]
-
Use of Novel Carriers: Intercalating the drug into materials like Layered Double Hydroxides (LDHs).[11]
Q3: How do I choose the best solubility enhancement method for my experiment? A3: The selection of a method depends on several factors including the desired fold-increase in solubility, the final dosage form, stability requirements, and available equipment. For significant enhancement, cocrystallization and inclusion complexation have shown dramatic increases (over 100-fold).[6][12] Nanosuspensions are excellent for improving dissolution rates, while solid dispersions offer a robust method for creating amorphous forms with better wettability.[1][8]
Method 1: Pharmaceutical Cocrystals
This technique involves incorporating a benign coformer molecule into the crystal lattice of this compound, altering its physicochemical properties without changing its pharmacological effect.
Troubleshooting and FAQs
-
Q: My cocrystal screening with various coformers is not yielding positive results. What could be the issue?
-
A: Cocrystal formation is highly dependent on the intermolecular interactions (like hydrogen bonding) between the drug and the coformer. Ensure your chosen coformers have complementary functional groups to this compound's carboxylic acid group. Nicotinamide (NIC) has proven to be a highly effective coformer for this compound.[3] Also, consider the preparation method; liquid-assisted grinding can be more effective than dry grinding alone.[12]
-
-
Q: I've formed a new solid phase, but how can I confirm it's a cocrystal and not a simple physical mixture or a salt?
-
A: Confirmation requires thorough characterization. Use Differential Scanning Calorimetry (DSC) to look for a new, sharp melting endotherm different from the drug and coformer alone.[3] Powder X-ray Diffraction (PXRD) is critical; a unique diffraction pattern with new peaks confirms a new crystalline phase. Fourier-Transform Infrared Spectroscopy (FTIR) can indicate the formation of new hydrogen bonds, often seen as shifts in characteristic peaks (e.g., the carboxylic group of this compound).[3]
-
-
Q: The dissolution rate of my cocrystals is high initially but then drops. Why is this happening?
-
A: This could be a "spring and parachute" effect where the supersaturated solution generated by the dissolving cocrystal leads to the precipitation of the less soluble stable form of the pure drug. Consider adding a precipitation inhibitor to your formulation to maintain the supersaturated state.
-
Quantitative Data: this compound-Nicotinamide (ZFN-NIC) Cocrystals
| Coformer & Method | Molar Ratio (ZFN:NIC) | Solubility Increase (Fold) | Dissolution in 60 min (%) | Reference |
| Nicotinamide (Dry Grinding) | 1:1 | 42-fold | 94.14% | [3] |
| Nicotinamide (Dry Grinding) | 1:2 | 66-fold | 98.89% | [3] |
| Nicotinamide (Liquid-Assisted Grinding) | 1:1 | 149-fold | - | [12] |
| Nicotinamide (Liquid-Assisted Grinding) | 1:2 | 63-fold | - | [12] |
| Pure this compound | - | Baseline (0.023 mg/mL) | 43.82% | [3] |
Experimental Protocol: Cocrystal Preparation (Dry Grinding)
-
Molar Ratio Calculation: Weigh this compound and Nicotinamide (NIC) in a 1:1 or 1:2 molar ratio.
-
Grinding: Combine the materials in a mortar and pestle.
-
Trituration: Grind the mixture manually for approximately 45-60 minutes to ensure thorough mixing and facilitate solid-state reaction.[13]
-
Drying: Dry the resulting powder overnight at ambient temperature.
-
Storage: Store the prepared cocrystals in a sealed container protected from light and moisture.
-
Characterization: Analyze the product using DSC, PXRD, and FTIR to confirm cocrystal formation.
Visualization: Cocrystal Preparation and Analysis Workflow
Caption: Workflow for this compound cocrystal preparation and characterization.
Method 2: Nanosuspension
This method focuses on increasing the dissolution velocity by drastically increasing the surface area of the drug through particle size reduction.
Troubleshooting and FAQs
-
Q: My nanosuspension shows particle aggregation and instability over time. How can I prevent this?
-
A: Particle aggregation is a common issue. Ensure you are using an adequate concentration of a suitable stabilizer (surfactant or polymer). The zeta potential is a key indicator of stability; a value of approximately -20 mV or lower (more negative) suggests sufficient electrostatic repulsion to maintain stability.[1] The optimized formulation for this compound used a drug-to-stabilizer ratio of 1:0.5 and a drug-to-polymer ratio of 1:0.3.[1]
-
-
Q: I am not achieving the desired particle size. What parameters can I adjust?
-
A: In the nanoprecipitation method, several factors influence particle size. Key parameters to adjust include the concentration of the stabilizer and polymer, the speed and duration of agitation, and the ratio of the solvent to the anti-solvent.[1] Experiment with different stabilizer concentrations, as this has a pronounced effect on particle size reduction.
-
Quantitative Data: this compound Nanosuspension
| Parameter | Result | Significance | Reference |
| Average Particle Size | 237 nm | Nanometer range achieved | [1] |
| Polydispersity Index (PDI) | 0.231 | Indicates good uniformity in particle size | [1] |
| Zeta Potential | -21.5 mV | Suggests sufficient stability against aggregation | [1] |
| Dissolution Rate (in 50 min) | 89% | Significant increase compared to 30% for micronized drug | [1] |
| Saturation Solubility Ratio | 356.07 (in pH 6.8 buffer) | Drastic increase in saturation solubility | [1] |
Experimental Protocol: Nanosuspension by Nanoprecipitation
-
Drug Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol) in which it has good solubility.
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188) and a polymer (e.g., HPMC).
-
Precipitation: Inject the drug-containing organic solution into the aqueous stabilizer solution under high-speed agitation (e.g., 8000 rpm). The drug will precipitate as nanoparticles.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator or by continuous stirring overnight.
-
Characterization: Analyze the resulting nanosuspension for particle size and zeta potential (e.g., using a Malvern Zetasizer).
-
Optional Freeze-Drying: The nanosuspension can be freeze-dried to produce a powder for incorporation into solid dosage forms.[1]
Visualization: Nanosuspension Preparation Workflow
Caption: Workflow for this compound nanosuspension via nanoprecipitation.
Method 3: Cyclodextrin Inclusion Complexation
This technique involves trapping a lipophilic "guest" molecule (this compound) inside the hydrophobic cavity of a "host" molecule (cyclodextrin), forming a complex with a hydrophilic exterior that improves aqueous solubility.
Troubleshooting and FAQs
-
Q: How do I determine the stoichiometry of my drug-cyclodextrin complex?
-
A: A phase solubility study is the standard method. By plotting the concentration of the drug against the increasing concentration of the cyclodextrin, you can determine the stoichiometry. For this compound and β-cyclodextrin (β-CD), the diagram is classified as AL-type, which indicates the formation of a 1:1 stoichiometric inclusion complex.[6]
-
-
Q: My prepared complex does not show a significant solubility increase. What went wrong?
-
A: Incomplete complexation is a likely cause. Ensure the preparation method allows for intimate contact between the drug and cyclodextrin. Kneading or co-evaporation methods are effective. The choice of cyclodextrin is also crucial; while β-CD is common, modified cyclodextrins like Hydroxypropyl-β-CD (HP-β-CD) offer much higher aqueous solubility themselves and can form more soluble complexes.[7] Also, confirm complex formation using DSC or PXRD; the disappearance of the drug's melting peak is a strong indicator.[6]
-
Quantitative Data: this compound-β-Cyclodextrin (β-CD) Complex
| Parameter | Medium | Solubility Increase | Reference |
| Aqueous Solubility | pH 6.8 Buffer | Up to 150-fold | [6] |
| Aqueous Solubility | pH 7.4 Buffer | Up to 145-fold | [6] |
| Dissolution (1:1 Complex) | pH 6.8 Buffer | 90.12% release | [6] |
Experimental Protocol: Inclusion Complex by Kneading Method
-
Molar Ratio: Weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Mixing: Place the powders in a glass mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven or under vacuum at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Confirmation: Characterize the product using FTIR, DSC, and PXRD to confirm the absence of crystalline this compound and verify complex formation.[6]
Visualization: Mechanism of Cyclodextrin Inclusion
Caption: this compound encapsulation by a cyclodextrin host molecule.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. pharmascitech.com [pharmascitech.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
Optimizing Zaltoprofen working concentrations for in vitro cell culture studies
Welcome to the Zaltoprofen Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro cell culture studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its effects through multiple mechanisms. Primarily, it is a preferential inhibitor of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] It also uniquely inhibits bradykinin-induced responses, which are involved in pain signaling, without directly blocking bradykinin receptors.[3][4] Additionally, this compound has been shown to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with anti-inflammatory and anti-proliferative properties.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[5] It is also soluble in ethanol and dimethyl formamide.[5] A stock solution can be prepared by dissolving this compound in DMSO, for instance, at a concentration of up to 60 mg/mL (201.09 mM).[5] For in vitro experiments, some studies have used this compound dissolved in 10% DMSO.[2]
Q3: What are the typical working concentrations of this compound for cell culture experiments?
A3: The optimal working concentration of this compound is cell-type and assay-dependent. However, a general range can be derived from published studies. For inhibiting prostaglandin E2 production, concentrations of 0.01-1 μM have been effective.[1] To inhibit thromboxane B2 production, a range of 0.1-10 μM has been used.[1] In studies on chondrosarcoma cells, concentrations up to 400 μmol/L have been utilized to assess effects on cell viability and proliferation.[2][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I store this compound stock solutions?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[5] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions stored at -20°C are typically stable for up to one year, and at -80°C for up to two years.[1] It is not recommended to store aqueous dilutions for more than one day.[5]
Q5: Is this compound cytotoxic to cells in culture?
A5: Like many compounds, this compound can exhibit cytotoxicity at higher concentrations. Studies on chondrosarcoma cell lines have shown a significant, dose-dependent decrease in cell viability at concentrations of 200 μmol/L and 400 μmol/L after 72 hours of treatment.[6] Therefore, it is crucial to assess the cytotoxicity of this compound in your specific cell line using an appropriate assay (e.g., MTT, WST-8) to distinguish between targeted pharmacological effects and general toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium | This compound has poor aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to maintain solubility, or the this compound concentration is too high. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your this compound stock in culture medium and vortex or mix well before adding to the final cell culture plate. Perform a solubility test in your specific culture medium prior to the experiment. |
| No observable effect on cells | The working concentration of this compound may be too low. The incubation time may be insufficient. The compound may have degraded due to improper storage. | Perform a dose-response experiment with a wider range of concentrations. Optimize the incubation time based on the specific cellular process being investigated. Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| High levels of cell death (cytotoxicity) | The working concentration of this compound is too high for the specific cell line. The solvent (e.g., DMSO) concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity in your cell line. Lower the working concentration of this compound. Ensure the final solvent concentration is within the tolerated range for your cells and include a solvent-only control in your experiment. |
| Inconsistent or variable results | Inconsistent preparation of stock or working solutions. Cell passage number and confluency can affect cellular responses. Pipetting errors. | Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 2.984 mg of this compound (Molecular Weight: 298.35 g/mol ), add 100 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Solvent control (DMSO)
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare the desired working concentrations of this compound by serially diluting the stock solution in complete cell culture medium.
-
Important: To avoid precipitation, first prepare an intermediate dilution of the stock solution in a small volume of medium, mix well, and then add this to the final volume of medium.
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest this compound concentration group.
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Quantitative Data Summary
Table 1: Reported In Vitro Working Concentrations and Effects of this compound
| Cell Type/System | Assay | Concentration Range | Observed Effect |
| Human Platelets | Thromboxane B2 Production | 0.1 - 10 µM | Dose-dependent inhibition[1] |
| Interleukin-1β-stimulated Synovial Cells | Prostaglandin E2 Production | 0.01 - 1 µM | Inhibition[1] |
| Dorsal Root Ganglion (DRG) Cells | Bradykinin-induced Ca2+ increase | 0.1 - 1 µM | Inhibition[1] |
| OUMS27 and SW1353 Chondrosarcoma Cells | Cell Viability (WST assay) | 200 - 400 µmol/L | Significant decrease in cell viability[6] |
| H-EMC-SS Chondrosarcoma Cells | Cell Growth (WST-8 assay) | 0 - 400 µmol/L | Concentration- and time-dependent growth reduction[2] |
Table 2: IC50 Values of this compound
| Target | IC50 Value |
| Cyclooxygenase-1 (COX-1) | 1.3 µM[1] |
| Cyclooxygenase-2 (COX-2) | 0.34 µM[1] |
Signaling Pathway and Workflow Diagrams
Caption: A typical experimental workflow for in vitro studies using this compound.
Caption: Key signaling pathways modulated by this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Formulation Challenges for Poorly Soluble Zaltoprofen
Welcome to the technical support center for the formulation of Zaltoprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] This inherent low solubility presents significant challenges in developing oral dosage forms with adequate bioavailability.[4][5]
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common formulation hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenge is its poor water solubility (approximately 0.028 mg/mL), which can lead to low dissolution rates and consequently, variable and insufficient oral bioavailability.[4][6] Being a weakly ionizable drug, its solubility cannot be effectively enhanced by salt formation.[4] This necessitates the use of advanced formulation strategies to improve its dissolution and absorption.
Q2: What are the most promising strategies to enhance the solubility and dissolution of this compound?
A2: Several techniques have proven effective in enhancing the solubility and dissolution rate of this compound. These include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a significant enhancement in dissolution velocity.[1][7]
-
Lipid-Based Nanoparticles: Formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) encapsulate the drug in a lipid matrix, improving its solubility and offering the potential for sustained release.[8][9][10]
-
Pharmaceutical Cocrystals: Forming cocrystals with a suitable coformer can alter the crystalline structure of this compound, leading to improved solubility and dissolution.[4][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform the drug from a crystalline to an amorphous state, thereby increasing its solubility.[12][13]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of cyclodextrins can significantly enhance its aqueous solubility.[14][15]
-
Mixed Hydrotropy: Utilizing a blend of hydrotropic agents can synergistically increase the solubility of this compound.[6]
Q3: How do I select the appropriate formulation strategy for my research?
A3: The choice of formulation strategy depends on several factors, including the desired release profile (immediate or sustained), the required dose, the stability of the final formulation, and the available manufacturing equipment. For rapid onset of action, nanosuspensions or solid dispersions might be suitable. For sustained release and improved bioavailability, lipid-based nanoparticles could be a better option.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the formulation of this compound using various techniques.
Nanosuspension Formulation by Nanoprecipitation
Problem 1: Large and inconsistent particle size.
-
Possible Cause: Inadequate stabilizer concentration or inefficient mixing.
-
Troubleshooting Tip:
-
Optimize the drug-to-stabilizer ratio. A ratio of 1:0.5 (drug:stabilizer) has been shown to be effective.[1]
-
Increase the stirring speed and time. A stirring speed of 8000 rpm for 9 hours has been used successfully.[1]
-
Ensure the organic solvent is added dropwise to the anti-solvent under continuous, high-speed stirring to promote rapid precipitation and prevent crystal growth.
-
Problem 2: Physical instability of the nanosuspension (e.g., sedimentation upon storage).
-
Possible Cause: Insufficient zeta potential.
-
Troubleshooting Tip:
-
A zeta potential of at least ±20 mV is generally required for good physical stability.[7]
-
Select a stabilizer that imparts a higher surface charge to the nanoparticles. Poloxamer 188 has been used effectively.[1]
-
Evaluate different types and concentrations of stabilizers to achieve the desired zeta potential.
-
Solid Lipid Nanoparticle (SLN) Formulation by Solvent Injection
Problem 1: Low drug entrapment efficiency.
-
Possible Cause: Poor solubility of this compound in the lipid matrix or drug leakage into the external aqueous phase during formulation.
-
Troubleshooting Tip:
-
Screen different solid lipids to find one with higher this compound solubility. Glycerol monostearate has shown good results.[8]
-
Optimize the lipid-to-drug ratio. Increasing the lipid concentration can enhance encapsulation.
-
Cool the nanoemulsion rapidly after the solvent injection step to quickly solidify the lipid and trap the drug inside.
-
Problem 2: Particle aggregation during formulation or storage.
-
Possible Cause: Inadequate surfactant/stabilizer concentration or inappropriate choice of surfactant.
-
Troubleshooting Tip:
-
Optimize the concentrations of the surfactant (e.g., Tween 80) and stabilizer (e.g., Poloxamer 188).[8]
-
Ensure the homogenization speed and time are sufficient to produce a stable nanoemulsion before solvent evaporation.
-
Pharmaceutical Cocrystal Preparation by Dry Grinding
Problem 1: Failure to form cocrystals.
-
Possible Cause: Incompatible coformer or insufficient energy input during grinding.
-
Troubleshooting Tip:
-
Screen a variety of coformers. Nicotinamide has been shown to successfully form cocrystals with this compound.[4][11]
-
Increase the grinding time. A grinding time of 45 minutes has been reported to be effective.[4][16]
-
Characterize the product using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.[4][11]
-
Problem 2: Low yield of cocrystals.
-
Possible Cause: Suboptimal drug-to-coformer molar ratio.
-
Troubleshooting Tip:
-
Experiment with different molar ratios (e.g., 1:1 and 1:2). A 1:2 ratio of this compound to Nicotinamide has demonstrated a remarkable increase in solubility.[4]
-
Solid Dispersion Formulation by Solvent Evaporation
Problem 1: Incomplete conversion to an amorphous state.
-
Possible Cause: Insufficient polymer concentration or rapid precipitation of the drug.
-
Troubleshooting Tip:
-
Increase the drug-to-polymer ratio. A 1:5 ratio of this compound to Soluplus® has shown complete amorphization.[12][13]
-
Ensure the solvent is evaporated slowly and uniformly to allow for proper molecular dispersion of the drug within the polymer matrix.
-
Use analytical techniques like DSC and XRD to confirm the absence of crystalline drug peaks in the final product.[12][13]
-
Problem 2: Poor dissolution enhancement.
-
Possible Cause: The chosen polymer is not suitable for this compound or the formulation is not fully amorphous.
-
Troubleshooting Tip:
Cyclodextrin Inclusion Complexation
Problem 1: Low complexation efficiency and solubility enhancement.
-
Possible Cause: Inappropriate molar ratio or inefficient complexation method.
-
Troubleshooting Tip:
-
Optimize the molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio has been shown to be effective.[14]
-
Employ a more efficient complexation technique. The kneading method or co-precipitation can be used, but freeze-drying often yields the best results for forming inclusion complexes.[14][17]
-
Characterize the complex using DSC, PXRD, and FTIR to confirm the inclusion of the drug molecule within the cyclodextrin cavity.[14]
-
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | Vehicle/Coformer/Polymer | Molar/Weight Ratio | Solubility Enhancement (fold increase) | Reference |
| Pharmaceutical Cocrystals | Nicotinamide | 1:1 | 42 | [4] |
| Nicotinamide | 1:2 | 66 | [4] | |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 | ~150 (in pH 6.8 buffer) | [14] |
| β-Cyclodextrin | 1:1 | ~145 (in pH 7.4 buffer) | [14] | |
| Nanosuspension | Poloxamer 188 & Polymer | 1:0.5 (Drug:Stabilizer) & 1:0.3 (Drug:Polymer) | 356.07 (saturation solubility enhancement ratio) | [1] |
| Mixed Hydrotropy | Sodium Salicylate (40%) | - | 1357.14 | [6] |
| Solid Dispersion | Soluplus® | 1:5 | - (Highest solubility among tested ratios) | [12] |
Table 2: Dissolution Profile of this compound and Enhanced Formulations
| Formulation | Time (min) | % Drug Release | Dissolution Medium | Reference |
| Pure this compound | 60 | 43.82 ± 1.06 | pH 6.8 Phosphate Buffer | [4] |
| This compound-Nicotinamide Cocrystal (1:1) | 10 | 50.66 ± 0.32 | pH 6.8 Phosphate Buffer | [4] |
| 60 | 94.14 ± 0.91 | pH 6.8 Phosphate Buffer | [4] | |
| This compound-Nicotinamide Cocrystal (1:2) | 10 | 46.67 ± 0.65 | pH 6.8 Phosphate Buffer | [4] |
| 60 | 98.89 ± 0.48 | pH 6.8 Phosphate Buffer | [4] | |
| Micronized this compound Suspension | 50 | 30 | pH 6.8 Phosphate Buffer | [1] |
| This compound Nanosuspension (Optimized) | 50 | 89 | pH 6.8 Phosphate Buffer | [1] |
| This compound Solid Dispersion Suppository | 15 | 100 | - | [12] |
Table 3: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanosuspension (Optimized) | 237 | -21.5 | - | [1] |
| Solid Lipid Nanoparticles (Optimized) | 208 | -25 | - | [8] |
| Nanostructured Lipid Carriers (Optimized) | 105.5 ± 1.2 | - | 99.84 ± 0.01 | [9] |
| Biopolymeric Nanoparticles (Optimized) | 156.04 ± 1.4 | +25.3 | 88.67 ± 2.0 | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Preparation of Aqueous Phase: Dissolve a stabilizer (e.g., Poloxamer 188) and a polymer in distilled water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under high-speed magnetic stirring (e.g., 8000 rpm). The ratio of solvent to antisolvent is typically kept constant (e.g., 1:20).
-
Solvent Evaporation: Continue stirring the resulting suspension for an extended period (e.g., 9 hours) to allow for the complete evaporation of the organic solvent.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Modified Solvent Injection Method
-
Preparation of Lipid Phase: Dissolve Glycerol Monostearate (GMS) and this compound in methanol and heat to 70 ± 2°C.
-
Preparation of Aqueous Phase: Dissolve Tween 80 and Poloxamer 188 in distilled water.
-
Emulsification: Inject the lipid phase into the aqueous phase under continuous stirring.
-
Solvent Evaporation: Allow the solvent to evaporate, leading to the formation of SLNs.
-
Characterization: Evaluate the SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 3: Preparation of this compound-Nicotinamide Cocrystals by Dry Grinding
-
Mixing: Mix this compound and Nicotinamide in the desired molar ratio (e.g., 1:1 or 1:2) in a mortar and pestle.
-
Grinding: Grind the mixture for a specified duration (e.g., 45 minutes).
-
Drying: Dry the resulting powder overnight at ambient temperature.
-
Characterization: Confirm cocrystal formation using DSC, PXRD, and FTIR analysis.
Protocol 4: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Soluplus®) in a common solvent.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by slow evaporation at room temperature).
-
Drying: Dry the solid dispersion thoroughly to remove any residual solvent.
-
Characterization: Analyze the solid dispersion for its amorphous nature using DSC and XRD.
Protocol 5: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., ethanol:water, 4:6) to the mixture and knead to form a paste.
-
Drying: Dry the paste in a vacuum desiccator for 4 hours.
-
Characterization: Evaluate the formation of the inclusion complex using techniques like DSC, PXRD, and FTIR.
Visualizations
Caption: Workflow for this compound Nanosuspension Preparation.
Caption: Troubleshooting Logic for Poor this compound Solubility.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. turkjps.org [turkjps.org]
- 5. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Enhancement of S(+)-zaltoprofen oral bioavailability using nanostructured lipid carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. pharmascitech.com [pharmascitech.com]
- 15. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Statistical modeling of this compound loaded biopolymeric nanoparticles: Characterization and anti-inflammatory activity of nanoparticles loaded gel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Gastrointestinal Side Effects of Zaltoprofen in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the gastrointestinal (GI) side effects of Zaltoprofen in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes gastrointestinal side effects?
A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily causes gastrointestinal damage by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. Prostaglandins help by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow. The reduction in these protective factors leaves the gastric lining vulnerable to damage from gastric acid.
Q2: Is this compound considered to have a better gastrointestinal safety profile than other NSAIDs?
A2: this compound is often described as having a relatively favorable GI safety profile compared to some other non-selective NSAIDs. However, it can still induce GI side effects such as stomach pain, nausea, indigestion, and in some cases, ulcers and bleeding.[1] Its safety is attributed in part to its potent inhibition of bradykinin-induced nociceptive responses, offering an additional analgesic mechanism beyond COX inhibition.[2]
Q3: What are the most common signs of gastrointestinal distress in animal models treated with this compound?
A3: In animal models, signs of gastrointestinal distress can range from subtle to severe. Researchers should monitor for changes in behavior such as lethargy, anorexia (loss of appetite), and abdominal writhing. Physical signs may include weight loss, diarrhea, and the presence of blood in the stool (melena). Upon necropsy, visual examination of the stomach and intestines may reveal erythema (redness), petechial hemorrhages, erosions, and ulcerations.
Q4: Can co-administration of a proton pump inhibitor (PPI) completely prevent this compound-induced gastric ulcers in my animal model?
A4: Co-administration of a proton pump inhibitor (PPI), such as omeprazole or pantoprazole, is a highly effective strategy for reducing the incidence and severity of this compound-induced gastric ulcers.[3][4] PPIs work by potently suppressing gastric acid secretion, thereby reducing the primary aggressive factor that damages the compromised gastric mucosa. While PPIs significantly mitigate the risk, they may not offer complete protection in all animals, especially at high doses of this compound or in long-term studies. Combining a selective COX-2 inhibitor with a PPI has been shown to be a very effective strategy for reducing ulcer complications.
Q5: Are there alternative gastroprotective agents I can use besides PPIs?
A5: Yes, other gastroprotective agents can be considered. Misoprostol, a synthetic prostaglandin E1 analog, directly replaces the prostaglandins depleted by NSAIDs and has been shown to be effective in preventing NSAID-induced ulcers.[4][5] However, its use can be limited by side effects such as diarrhea. H2-receptor antagonists (e.g., ranitidine, famotidine) can also reduce gastric acid but are generally considered less effective than PPIs for preventing NSAID-induced gastric ulcers.[6]
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers in the this compound-Treated Group
Possible Cause & Solution:
-
High Dose of this compound: The dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Step: Review the literature for established dose ranges of this compound for your specific model. Consider performing a dose-response study to determine the optimal therapeutic dose with minimal GI toxicity.
-
-
Animal Strain Susceptibility: Different strains of rodents can have varying susceptibility to NSAID-induced gastropathy.
-
Troubleshooting Step: If possible, consider using a more resistant strain. Ensure that the strain used is well-documented in your experimental protocol.
-
-
Fasting Period: Prolonged fasting before this compound administration can exacerbate gastric damage.
-
Troubleshooting Step: Standardize the fasting period (typically 18-24 hours) and ensure all animals have free access to water. Avoid unnecessarily long fasting times.
-
-
Vehicle/Solvent Effects: The vehicle used to dissolve or suspend this compound may have irritating properties.
-
Troubleshooting Step: Ensure the vehicle is non-irritating and administer a vehicle-only control group to assess its effects. Commonly used vehicles include carboxymethylcellulose (CMC) or a small amount of Tween 80 in saline.
-
Issue 2: High Variability in Ulcer Index Scores within the Same Treatment Group
Possible Cause & Solution:
-
Inconsistent Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to variations in drug delivery and stress levels.
-
Troubleshooting Step: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.
-
-
Subjective Ulcer Scoring: Manual scoring of ulcers can be subjective and lead to inter-observer variability.
-
Troubleshooting Step: Develop a clear and standardized ulcer scoring system with visual aids. Consider using image analysis software to quantify the ulcerated area for a more objective measurement.[7] Have two independent, blinded observers score the ulcers and assess for inter-rater reliability.
-
-
Individual Animal Differences: Biological variability is inherent in animal studies.
-
Troubleshooting Step: Increase the sample size per group to improve statistical power and reduce the impact of individual outliers. Ensure proper randomization of animals to treatment groups.
-
Issue 3: Unexpected Mortality in this compound-Treated Animals
Possible Cause & Solution:
-
Severe Gastrointestinal Bleeding and Perforation: High doses of this compound can lead to life-threatening complications.
-
Troubleshooting Step: Immediately review the dosage and consider dose reduction. Euthanize moribund animals to prevent suffering. Perform a thorough necropsy to determine the cause of death, paying close attention to the GI tract.
-
-
Dehydration and Malnutrition: Animals with severe GI distress may stop eating and drinking.
-
Troubleshooting Step: Monitor food and water intake and body weight daily. Provide supportive care such as subcutaneous fluids if necessary and ethically approved.
-
-
Off-Target Toxicity: While less common, high doses of NSAIDs can have renal or hepatic effects.
-
Troubleshooting Step: If unexpected mortality persists even with gastroprotection, consider evaluating kidney and liver function through blood biochemistry and histopathology of these organs.
-
Data Presentation
Table 1: Comparative Gastrointestinal Toxicity of NSAIDs in a Rat Model
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (± SEM) | Percentage of Ulcer Inhibition (%) | Reference |
| Control (Vehicle) | - | 15.5 ± 1.2 | - | Fictionalized Data for Illustration |
| This compound | 30 | 8.2 ± 0.9 | 47.1 | Fictionalized Data for Illustration |
| Diclofenac | 10 | 12.8 ± 1.1 | 17.4 | Fictionalized Data for Illustration |
| Ibuprofen | 100 | 9.5 ± 1.0 | 38.7 | Fictionalized Data for Illustration |
| This compound + Omeprazole | 30 + 20 | 2.1 ± 0.4 | 86.5 | Fictionalized Data for Illustration |
| Diclofenac + Omeprazole | 10 + 20 | 4.5 ± 0.6 | 71.0 | Fictionalized Data for Illustration |
Note: This table is a representative example based on typical findings in NSAID research and uses fictionalized data for illustrative purposes. Researchers should consult specific studies for actual comparative data.
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours prior to this compound administration, with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, this compound, this compound + Gastroprotective agent).
-
Drug Preparation and Administration:
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline).
-
Administer this compound orally via gavage at the desired dose.
-
For gastroprotection studies, administer the protective agent (e.g., omeprazole) 30-60 minutes before this compound.
-
-
Observation Period: House the animals individually and observe for 4-6 hours.
-
Euthanasia and Sample Collection:
-
Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Protocol 2: Assessment of Gastric Ulcer Index
-
Stomach Preparation: Pin the collected stomach flat on a corkboard for examination.
-
Macroscopic Evaluation: Examine the gastric mucosa for lesions using a magnifying glass or a dissecting microscope.
-
Ulcer Scoring: Score the lesions based on a predefined scale. A common scoring system is:
-
0 = No ulcer
-
0.5 = Red coloration
-
1 = Spot ulcers
-
1.5 = Hemorrhagic streaks
-
2 = 3-5 small ulcers
-
3 = More than 5 small ulcers or 1 large ulcer
-
-
Calculation of Ulcer Index: The mean score for each animal is the ulcer index. The group mean ulcer index is then calculated.
-
Calculation of Percentage of Ulcer Inhibition:
-
% Inhibition = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100
-
Protocol 3: Histopathological Evaluation
-
Tissue Fixation: Fix a section of the stomach tissue in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for signs of mucosal damage, including epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the submucosa.
Protocol 4: Measurement of Gastric Mucosal Prostaglandin E2 (PGE2) Levels
-
Tissue Homogenization: Immediately after collection, weigh a portion of the gastric mucosa, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the tissue prostaglandins.
-
PGE2 Assay: Quantify the PGE2 concentration in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Normalization: Express the PGE2 levels as pg/mg of tissue weight.
Mandatory Visualizations
Caption: Signaling pathway of NSAID-induced gastrointestinal toxicity.
Caption: Experimental workflow for assessing this compound's GI toxicity.
Caption: Relationship between risk factors and mitigation strategies.
References
- 1. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of NSAID-related upper gastrointestinal toxicity: a meta-analysis of traditional NSAIDs with gastroprotection and COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
Population pharmacokinetic (PPK) modeling for Zaltoprofen dosage optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the population pharmacokinetic (PPK) modeling of zaltoprofen for dosage optimization.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental design, data analysis, and model interpretation.
Q1: My PPK model for this compound has high inter-individual variability. What are the likely sources and how can I investigate them?
A1: High inter-individual variability is a common challenge in PPK modeling. For this compound, key factors to investigate are:
-
Renal Function: Creatinine clearance (CrCL) has been identified as a significant covariate affecting this compound clearance.[1][2][3] Patients with higher CrCL may eliminate the drug faster, leading to lower plasma concentrations. Conversely, impaired renal function can lead to drug accumulation.
-
Protein Binding: this compound is highly protein-bound. Variations in plasma albumin levels can influence the unbound, pharmacologically active fraction of the drug. Lower albumin levels may result in higher unbound concentrations and potentially increased efficacy or toxicity.[1][2][3]
-
Genetic Polymorphisms: While a study found that CYP2C9 genetic polymorphisms (1/1 and 1/3) did not show a significant impact on this compound pharmacokinetics, it is a factor worth considering, especially if your study population has a different genetic background.[2][3][4]
Troubleshooting Steps:
-
Covariate Analysis: Ensure you have collected data on CrCL and serum albumin for all subjects. Incorporate these as covariates in your PPK model to see if they explain a significant portion of the variability.
-
Stratify Your Data: Analyze your data in subgroups based on renal function (e.g., normal, mild, moderate, severe impairment) or albumin levels to identify trends.
-
Review Sample Collection and Handling: Inconsistencies in sample collection timing, processing, or storage can introduce variability. Ensure standardized procedures were followed.
Q2: I am designing a clinical study for this compound PPK modeling. What is a suitable sampling schedule?
A2: An optimal sampling schedule is crucial for accurately characterizing the pharmacokinetic profile of this compound. Based on its known pharmacokinetic properties, consider the following:
-
Absorption Phase: this compound is rapidly absorbed, with time to maximum plasma concentration (tmax) occurring at approximately 1.46 ± 0.83 hours after oral administration.[5][6][7] Therefore, frequent sampling within the first 2-3 hours post-dose is recommended to capture the absorption phase accurately.
-
Elimination Phase: The elimination half-life (t1/2) of this compound is approximately 4.96 ± 2.97 hours.[5][6][7] To characterize the elimination phase, samples should be collected up to 24 hours post-dose.
-
Suggested Sampling Timepoints: A potential schedule could include pre-dose (0 hours), and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
Q3: My model simulation suggests a dose adjustment is needed. How do I interpret and apply this?
A3: Model-informed dose adjustments are a key outcome of PPK studies. A study on this compound demonstrated how simulations can guide dosage modifications based on patient characteristics.[1][8]
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For Patients with High CrCL and Low Albumin: In individuals with CrCL levels of 130 mL/min and albumin levels of 3.5 g/dL, the steady-state plasma exposure to this compound was significantly reduced.[1][2][8] In such cases, a dose increase may be necessary to achieve the desired therapeutic effect. For example, increasing the dose from 80 mg to 160 mg was shown to reduce the difference in average steady-state concentration compared to a normal group.[1][8]
-
For Patients with Low CrCL and High Albumin: Conversely, in patients with CrCL levels of 80 mL/min and albumin levels of 5.5 g/dL, a dose reduction might be required to avoid potential toxicity due to higher drug exposure.[1][8] A simulation showed that reducing the dose from 80 mg to 60 mg helped to align the steady-state concentration with that of a normal group.[1][8]
It is crucial to remember that these are model-based suggestions and any dose adjustments in a clinical setting should be made with careful consideration of the individual patient's clinical status and response to treatment.
Data Presentation
The following tables summarize key quantitative data from population pharmacokinetic studies of this compound.
Table 1: this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Model Structure | Two-compartment with first-order absorption | [2][3][8] |
| Time to Maximum Concentration (tmax) | 1.46 ± 0.83 h | [5][6][7] |
| Elimination Half-life (t1/2) | 4.96 ± 2.97 h | [5][6][7] |
| Apparent Clearance (CL/F) | Positively correlated with CrCL, negatively correlated with albumin | [1][2][3] |
Table 2: Simulated Dose Adjustments Based on Covariates
| Patient Profile | Standard Dose | Simulated Adjusted Dose | Rationale | Reference |
| High CrCL (130 mL/min) & Low Albumin (3.5 g/dL) | 80 mg | 160 mg | To increase reduced steady-state plasma exposure | [1][8] |
| Low CrCL (80 mL/min) & High Albumin (5.5 g/dL) | 80 mg | 60 mg | To decrease elevated steady-state plasma exposure | [1][8] |
Experimental Protocols
A typical experimental protocol for a population pharmacokinetic study of this compound involves the following key steps:
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Subject Recruitment: Enroll healthy volunteers or patients who will be receiving this compound as part of their standard care.[2][5] Collect baseline demographic and clinical data, including age, weight, height, serum creatinine (to calculate CrCL), and serum albumin levels.
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Drug Administration: Administer a single oral dose of this compound (e.g., 80 mg, 160 mg, or 240 mg).[5][6] For multiple-dose studies, administer the drug at fixed intervals (e.g., 80 mg three times a day).[5][6]
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Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into appropriate anticoagulant tubes.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
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Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[5]
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Pharmacokinetic Analysis: Use the plasma concentration-time data to determine the pharmacokinetic parameters for each individual.
-
Population Pharmacokinetic Modeling: Employ non-linear mixed-effects modeling software (e.g., NONMEM, Monolix) to develop a population pharmacokinetic model. This involves:
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Defining a structural model (e.g., one-compartment, two-compartment).
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Characterizing the inter-individual and residual variability.
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Performing a covariate analysis to identify factors that significantly influence the pharmacokinetic parameters.
-
-
Model Validation: Validate the final model using techniques such as bootstrap analysis, goodness-of-fit plots, visual predictive checks, and normalized prediction distribution errors.[2][3][8]
Visualizations
The following diagrams illustrate key aspects of a this compound PPK modeling workflow and the relationships within the final model.
References
- 1. mdpi.com [mdpi.com]
- 2. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen | Semantic Scholar [semanticscholar.org]
- 4. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing and reducing variability in Zaltoprofen experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and reduce variability in experimental outcomes involving Zaltoprofen. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vivo Anti-Inflammatory Assays (e.g., Carrageenan-Induced Paw Edema)
Q1: We are observing high variability in paw edema measurements between animals in the same this compound treatment group. What are the potential causes and solutions?
A1: High variability in the carrageenan-induced paw edema model is a common challenge. Several factors can contribute to this:
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Animal Characteristics: The age and weight of the animals can influence the inflammatory response. It has been observed that the development of edema can be dependent on the age and weight of the mice, with older and heavier mice potentially showing a more pronounced edema.[1]
-
Solution: Use animals of a consistent age and weight range for all experimental groups. Record and report these characteristics in your study.
-
-
Carrageenan Injection Technique: Inconsistent injection volume or location in the sub-plantar region of the paw can lead to significant differences in the inflammatory response.
-
Solution: Ensure all personnel performing injections are thoroughly trained to administer a precise volume to the same anatomical location on the paw.
-
-
Timing of Measurement: The inflammatory response to carrageenan is biphasic. The initial phase (first few hours) involves mediators like histamine and serotonin, while the later phase (3-5 hours post-injection) is primarily mediated by prostaglandins, the target of this compound. Measuring at inconsistent times, especially during the transition between phases, can increase variability.
-
Solution: Standardize the time points for paw volume measurement across all animals and groups. For NSAIDs like this compound, measurements at 3, 4, and 5 hours post-carrageenan are critical for observing the peak prostaglandin-mediated inflammation.
-
-
This compound Formulation and Administration: this compound is a BCS Class-II drug with poor water solubility, which can lead to variable absorption and bioavailability after oral administration.[2] The vehicle used can significantly impact its absorption.
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Solution: Prepare a homogenous and stable suspension of this compound. Consider using a vehicle known to improve the solubility and absorption of poorly soluble drugs. Document the formulation details meticulously. For critical studies, a pilot pharmacokinetic study might be warranted to determine the optimal formulation and dosing regimen.
-
Q2: The anti-inflammatory effect of this compound in our paw edema assay is lower than expected based on published data. What could be the reason?
A2: Several factors could contribute to a lower-than-expected efficacy:
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Dose Selection: The anti-inflammatory effect of this compound is dose-dependent.[3] Ensure the dose being used is within the effective range reported in the literature for the specific animal model.
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Timing of Drug Administration: The timing of this compound administration relative to the carrageenan injection is crucial. Typically, the drug is administered 30-60 minutes prior to the inflammatory insult to allow for absorption and attainment of effective plasma concentrations.
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Strain of Animal: Different strains of rats or mice can exhibit varying sensitivities to inflammatory stimuli and drugs.
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Solution: Verify that the animal strain you are using is consistent with those used in published studies demonstrating the desired effect.
-
-
Measurement of Paw Volume: Inaccurate or inconsistent measurement of paw volume will directly impact the calculated percentage of inhibition.
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Solution: Use a calibrated plethysmometer for accurate and reproducible measurements. Ensure the paw is immersed to the same anatomical mark each time.
-
In Vivo Analgesia Assays (e.g., Hot Plate, Tail Flick)
Q3: We are seeing significant variability in the baseline reaction times of our animals in the hot plate and tail flick tests. How can we reduce this?
A3: Baseline variability is a common issue in thermal nociception assays. Here are some key factors to control:
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Habituation: Animals that are stressed or unfamiliar with the testing environment may have altered pain responses.
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Solution: Acclimatize the animals to the testing room and the experimental setup for a sufficient period before starting the experiment. Handle the animals gently to minimize stress.
-
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Animal Characteristics: As with inflammation models, factors like sex and body weight can influence nociceptive thresholds.[4]
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Solution: Use animals of a single sex and within a narrow weight range. If both sexes are used, analyze the data separately.
-
-
Cut-off Time: An appropriately set cut-off time is essential to prevent tissue damage and reduce stress, which can affect subsequent measurements. A cut-off time of 10-15 seconds is often used in the hot plate test.[5]
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Solution: Establish and consistently apply a cut-off time for both baseline and post-drug measurements.
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Q4: The analgesic effect of this compound is not consistent across different nociceptive tests (e.g., hot plate vs. tail flick). Why is this, and which test is more appropriate?
A4: The hot plate and tail flick tests, while both measuring thermal pain, involve different neural pathways. The tail flick test is primarily a spinal reflex, while the hot plate test involves supraspinal processing, making it a more complex behavioral response.[6] this compound's dual mechanism of action, inhibiting both COX-2 and bradykinin-induced pain, may result in differential effects in these two tests. The choice of test depends on the specific scientific question being addressed.
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Recommendation: It is often beneficial to use a battery of tests to get a more complete picture of the analgesic profile of a compound. If you are specifically interested in supraspinal mechanisms of pain relief, the hot plate test is more appropriate. For assessing spinal reflexes, the tail flick test is suitable.
In Vitro Assays (e.g., COX Inhibition, Cell-Based Assays)
Q5: Our in vitro COX inhibition assays with this compound are yielding inconsistent IC50 values. What are the potential sources of this variability?
A5: Variability in in vitro assays can arise from several sources:
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This compound Solubility: this compound's poor aqueous solubility can be a major issue in buffer-based assays. If the drug precipitates, the actual concentration in solution will be lower and more variable than the nominal concentration.
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Solution: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and consistent across all wells. Check for any precipitation upon dilution into the aqueous assay buffer. The use of certain stabilizers may also be considered.[7]
-
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency.
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Solution: Strictly standardize all assay parameters. Ensure consistent and thorough mixing of reagents.
-
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Protein Binding: In cell-based assays or assays containing serum albumin, the high protein binding of NSAIDs can significantly reduce the free drug concentration available to interact with the target enzyme.[8]
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Solution: Be aware of the protein concentration in your assay medium. When comparing in vitro potency with in vivo efficacy, it is the unbound drug concentration that is most relevant.
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Q6: We are not observing the expected downstream effects of this compound in our cell culture experiments (e.g., reduction in PGE2 levels). What should we check?
A6: If this compound is not producing the expected biological effect in a cell-based assay, consider the following:
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Cell Line and Passage Number: The expression levels of COX-1 and COX-2 can vary between different cell lines and may change with increasing passage number.
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Solution: Use a cell line known to express the target COX isoform. Use cells within a defined low passage number range.
-
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Stimulation of COX-2 Expression: COX-2 is an inducible enzyme. Ensure that the stimulus used to induce COX-2 expression (e.g., lipopolysaccharide, cytokines) is potent and applied consistently.
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PGE2 Measurement: The method used to quantify prostaglandin E2 (PGE2) can be a source of variability.
Data Presentation
Table 1: In Vivo Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (ml) at 2 hours (Mean ± SD) | % Inhibition of Edema at 2 hours |
| Negative Control (Vehicle) | - | 2.31 ± 0.348 | - |
| This compound | 10 | 1.43 ± 0.068 | 38.24% |
| This compound | 20 | 1.36 ± 0.128 | 40.00% |
| Piroxicam (Positive Control) | 10 | 1.28 ± 0.088 | 44.52% |
Data adapted from a study in murine models.[3]
Table 2: In Vivo Analgesic Efficacy of this compound in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Reaction Time (seconds) at 30 min (Mean ± SD) | Reaction Time (seconds) at 60 min (Mean ± SD) | Reaction Time (seconds) at 90 min (Mean ± SD) |
| Vehicle Control | - | 3.80 ± 0.73 | 3.93 ± 0.68 | 3.90 ± 0.66 |
| This compound | 15 | 5.48 ± 0.81 | 5.21 ± 0.82 | 4.90 ± 0.78 |
| This compound | 20 | 5.86 ± 0.74 | 5.71 ± 0.78 | 5.51 ± 0.71 |
| Piroxicam (Positive Control) | 10 | 5.15 ± 0.96 | 5.61 ± 0.84 | 6.50 ± 0.45 |
Data adapted from a comparative study in murine models.[11]
Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | - | - | 6.56 |
| Etodolac | - | - | 3.93 |
| Diclofenac | - | - | 1.96 |
| Loxoprofen | - | - | 1.90 |
| Indomethacin | - | - | 0.16 |
Data represents the selectivity ratio from a study investigating prostaglandin biosynthesis inhibition. Specific IC50 values were not provided in this source.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This protocol is for assessing the acute anti-inflammatory activity of this compound.
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Animals: Male Wistar rats (150-200 g).
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Groups:
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Group 1: Negative Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
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Group 2: this compound (e.g., 10 mg/kg, p.o.).
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Group 3: this compound (e.g., 20 mg/kg, p.o.).
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Group 4: Positive Control (e.g., Piroxicam 10 mg/kg or Indomethacin 5 mg/kg, p.o.).
-
-
Procedure:
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Fast animals overnight with free access to water.
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Measure the initial volume of the right hind paw of each rat using a plethysmometer.
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Administer the vehicle, this compound, or positive control drug orally.
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After 60 minutes, inject 0.1 ml of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
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Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema Volume - Treated Edema Volume) / Control Edema Volume] x 100.
-
2. Hot Plate Test for Analgesia in Mice
This protocol evaluates the central analgesic activity of this compound.
-
Animals: Swiss albino mice (20-25 g).
-
Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour.
-
Gently place each mouse on the hot plate and start a stopwatch.
-
Observe the mouse for signs of nociception, such as licking of the paws or jumping.
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Record the latency (in seconds) for the first sign of nociception. This is the baseline reaction time.
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Set a cut-off time (e.g., 15 seconds) to prevent tissue damage. If the mouse does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.
-
Administer the vehicle, this compound, or a positive control (e.g., morphine) orally or via the desired route.
-
Measure the reaction time again at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis:
-
Compare the post-drug reaction times to the baseline reaction times for each group.
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Analyze the data for statistical significance between the treated groups and the vehicle control group.
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on COX-2 and Bradykinin pathways.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Caption: Troubleshooting logic for addressing variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – this compound, and a standard drug – piroxicam, using murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Statistical modeling of this compound loaded biopolymeric nanoparticles: Characterization and anti-inflammatory activity of nanoparticles loaded gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential anti-inflammatory and analgesic effects by enantiomers of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Dose calculation and optimization for Zaltoprofen sustained-release formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dose calculation and optimization of Zaltoprofen sustained-release formulations.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a sustained-release formulation of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a relatively short biological half-life of approximately 2.8 to 4.83 hours.[1][2][3] This short half-life necessitates frequent dosing, typically 80 mg three times a day, which can lead to reduced patient compliance.[3][4][5] A sustained-release formulation is developed to prolong the drug's therapeutic action, reduce the frequency of administration to once daily, and potentially minimize gastrointestinal side effects by maintaining a more constant plasma concentration.[1][2][4]
Q2: How is the total daily dose for a once-a-day this compound sustained-release tablet calculated?
A2: The total dose for a once-daily sustained-release formulation can be calculated based on key pharmacokinetic parameters. The calculation involves determining a loading dose (DL) to quickly achieve a therapeutic plasma concentration and a maintenance dose (DM) to maintain that concentration over 24 hours. The total dose (DT) is the sum of the loading and maintenance doses.[1]
-
Loading Dose (DL): Calculated as DL = Cmax * Vd, where Cmax is the maximum plasma concentration and Vd is the volume of distribution.
-
Total Dose (DT): Calculated using the formula: DT = DL * (1 + (0.693 * t) / t½), where 't' is the desired duration of sustained release (e.g., 24 hours) and t½ is the drug's half-life.
-
Maintenance Dose (DM): Calculated as DM = DT - DL.
For this compound, with a Cmax of 16.41 µg/ml, a Vd of 3.3 L, and a half-life of 4.83 hours, the calculated total dose for a 24-hour formulation is approximately 240 mg.[1]
Q3: What are the common formulation strategies for this compound sustained-release tablets?
A3: Common strategies involve the use of hydrophilic matrix systems, osmotic pump technology, and multiparticulate systems (pellets).
-
Matrix Tablets: These are prepared by compressing a mixture of the drug with a release-controlling polymer. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) of various grades (K4M, K15M, K100M), Polyox WSR 303, Carbopol 934, and Xanthan Gum are frequently used.[1][4][5] The wet granulation technique is a common method for preparing these tablets.[1][4]
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Osmotic Pump Tablets: These formulations achieve controlled drug release through osmotic pressure. A semi-permeable membrane coats a core tablet containing the drug and an osmotic agent.[2]
-
Sustained-Release Pellets/Capsules: This approach involves preparing drug-loaded pellets that are then coated with release-retarding polymers like Ethylcellulose (EC) and HPMC. These coated pellets are then filled into capsules.[6]
Q4: What are the critical quality attributes to evaluate for this compound sustained-release formulations?
A4: The critical quality attributes include:
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In-vitro Drug Release Profile: This is the most critical attribute, and it should ideally match a pre-calculated theoretical release profile over a prolonged period (e.g., 24 hours).[1]
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Hardness and Friability: Important for the physical integrity of the tablet.
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Weight Variation and Content Uniformity: To ensure consistent dosage across all tablets.[1]
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Stability: The formulation must be stable under specified storage conditions as per ICH guidelines.[1][5]
Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Suggested Solution(s) |
| Initial burst release is too high. | - High concentration of a water-soluble polymer. - Insufficient amount of release-retarding polymer. - Formulation is not adequately granulated. | - Increase the concentration or viscosity grade of the release-retarding polymer (e.g., HPMC K100M). - Optimize the granulation process to create a more robust matrix. - Consider incorporating a hydrophobic polymer into the formulation. |
| Drug release is too slow or incomplete after 24 hours. | - High concentration of a high-viscosity, release-retarding polymer. - The matrix is too dense, preventing adequate hydration and drug diffusion. - this compound is a BCS Class II drug with poor water solubility.[1][7] | - Decrease the concentration of the release-retarding polymer or use a lower viscosity grade. - Incorporate a channeling agent or a soluble filler (e.g., lactose) to increase the porosity of the matrix. - Employ solubility enhancement techniques for this compound, such as creating a nanosuspension or a solid self-nanoemulsifying drug delivery system (SNEDDS).[7][8] |
| High variability in drug release between tablets (batch-to-batch or within a batch). | - Non-uniform mixing of drug and excipients. - Inconsistent granulation process. - Segregation of powder blend during compression. - Variations in tablet hardness. | - Optimize the blending process to ensure homogeneity. - Standardize the granulation parameters (e.g., binder addition rate, kneading time). - Evaluate the flow properties of the granule blend; improve if necessary using glidants. - Ensure consistent compression force to maintain uniform tablet hardness. |
| Tablets fail friability testing (chipping, cracking). | - Low moisture content in granules. - Insufficient binder concentration. - Inadequate compression force. | - Optimize the moisture content of the granules during drying. - Increase the concentration of the binder (e.g., PVP K30). - Increase the compression force, but monitor for any negative impact on the drug release profile. |
| Drug-excipient incompatibility observed during stability studies. | - Chemical interaction between this compound and an excipient. | - Conduct thorough pre-formulation compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1] - Select alternative excipients that are known to be compatible with this compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters for this compound Dose Calculation
| Parameter | Symbol | Value | Reference |
| Maximum Plasma Concentration | Cmax | 16.41 µg/mL | [1] |
| Volume of Distribution | Vd | 3.3 L | [1] |
| Biological Half-life | t½ | 4.83 ± 2.01 hours | [1] |
| Recommended Conventional Dose | - | 80 mg, three times a day | [1][4] |
| Calculated Sustained-Release Dose | DT | ~240 mg, once daily | [1] |
Table 2: Example of a this compound Sustained-Release Matrix Tablet Formulation
| Ingredient | Function | Concentration Range (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 30 - 40 |
| HPMC K100M | Release-retarding polymer | 15 - 35 |
| PVP K30 | Binder | 2 - 5 |
| Microcrystalline Cellulose | Diluent/Filler | 20 - 40 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
| Talc | Glidant | 1 - 3 |
Note: The exact concentrations would be optimized based on the desired release profile.
Experimental Protocols
1. Preparation of Sustained-Release Matrix Tablets (Wet Granulation)
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Weighing and Sifting: Accurately weigh all ingredients. Pass this compound and other excipients through a #40 or #60 sieve to ensure uniformity.[1][4]
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Dry Mixing: Blend the sifted drug and excipients (except the lubricant and glidant) in a suitable mixer for 10-15 minutes.
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Granulation: Prepare a binder solution (e.g., dissolve Povidone K30 in Isopropyl Alcohol).[1] Add the binder solution slowly to the powder blend under constant mixing until a suitable wet mass is formed.
-
Wet Sifting: Pass the wet mass through a #10 sieve.[1]
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at an appropriate temperature (e.g., 30°C) until the desired moisture content is achieved.[1]
-
Dry Sifting: Pass the dried granules through a #20 sieve.[1]
-
Lubrication: Add the sifted lubricant (Magnesium Stearate) and glidant (Talc) to the dried granules and blend for a short period (2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.[4]
2. In-Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).[4]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[1][2][4]
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, and 24 hours).[2] Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.[2]
-
Analysis: Filter the samples and analyze the concentration of this compound using a UV-Visible spectrophotometer at approximately 340 nm or a validated HPLC method.[2][4]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Workflow for the development and optimization of this compound sustained-release tablets.
Caption: Troubleshooting logic for common this compound sustained-release dissolution issues.
References
- 1. jocpr.com [jocpr.com]
- 2. In vitro Optimization of this compound from controlled release porous Osmotic Tablets - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. ViewArticleDetail [ijpronline.com]
- 6. [Preparation of sustained-release capsules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Zaltoprofen Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Zaltoprofen formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability with this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] The primary hurdle to its oral bioavailability is its poor solubility in gastrointestinal fluids, which limits its dissolution rate and subsequent absorption.[1][2]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation approaches have demonstrated significant success in improving the oral bioavailability of this compound. These include:
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Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug and enhance its absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a nanoemulsion in the gastrointestinal tract, improving drug solubilization.[3]
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Pharmaceutical Cocrystals: This approach involves modifying the crystalline structure of this compound by combining it with a coformer to improve its solubility and dissolution rate.[4][5]
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Solid Dispersions: In this technique, this compound is dispersed in a hydrophilic carrier at the molecular level to enhance its dissolution.[6]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles that increase the surface area for dissolution.[7][8]
Q3: How do these different formulation strategies compare in terms of bioavailability enhancement?
A3: The following tables summarize the quantitative data from various studies, providing a comparative overview of the effectiveness of different formulation strategies.
Data Presentation
Table 1: Solubility Enhancement of this compound in Various Formulations
| Formulation Type | Coformer/Carrier/Vehicle | Solvent/Medium | Solubility Increase (fold) | Saturation Solubility (mg/mL) | Reference |
| Cocrystal | Nicotinamide (1:1) | Distilled Water | ~42 | 0.926 ± 0.134 | [9] |
| Cocrystal | Nicotinamide (1:2) | Distilled Water | ~66 | 1.516 ± 0.467 | [9] |
| Cocrystal | Nicotinamide (1:1) | Phosphate Buffer (pH 6.8) | ~149 | 3.28 ± 0.336 | [10] |
| Cocrystal | Nicotinamide (1:2) | Phosphate Buffer (pH 6.8) | ~63 | 1.372 ± 0.875 | [10] |
| Nanosuspension | Pluronic F-68 & Sodium Lauryl Sulphate | Phosphate Buffer (pH 6.8) | - | 356.07 (enhancement ratio) | [11] |
| Solid Dispersion | Soluplus® (1:5) | Distilled Water | - | Highest among ratios | [6] |
Table 2: In Vitro Dissolution Performance of this compound Formulations
| Formulation Type | Key Excipients | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure this compound | - | pH 6.8 Phosphate Buffer | 45 | 22 | [7] |
| Nanosuspension | Pluronic F-68, Sodium Lauryl Sulphate | pH 6.8 Phosphate Buffer | 45 | 82 | [7] |
| Nanosuspension | Lutrol F68, HPMC | pH 6.8 Phosphate Buffer | 50 | 89 | [8] |
| Cocrystal | Nicotinamide | pH 6.8 Phosphate Buffer | 60 | >90 (approx.) | [4] |
| Solid Dispersion (in suppository) | Soluplus® | - | 15 | 100 | [6] |
| SNEDDS | Phosal 53 MCT, Tween 80, PEG 400 | - | - | Markedly increased vs. powder | [12] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation Type | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Powder | Rats | - | - | - | 100 | [3] |
| S-SNEDDS | Rats | Significantly Increased | - | Significantly Increased | - | [3] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues encountered during the formulation development process.
This compound-Nicotinamide Cocrystals via Liquid-Assisted Grinding
Experimental Protocol:
-
Molar Ratio Preparation: Accurately weigh this compound and Nicotinamide in 1:1 and 1:2 molar ratios.[4][10]
-
Grinding: Mix the powders in a mortar and pestle.
-
Solvent Addition: Add a few drops of a suitable solvent (e.g., ethanol, methanol, or chloroform) to moisten the powder mixture.
-
Intensive Grinding: Grind the mixture vigorously for approximately 45-60 minutes.[5]
-
Drying: Dry the resulting cocrystals at ambient temperature overnight.[5]
-
Characterization: Characterize the cocrystals using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm their formation.[4]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cocrystal formation is incomplete or inconsistent. | - Insufficient grinding time or intensity.- Inappropriate solvent or solvent volume. | - Increase grinding time and ensure consistent pressure.- Screen different solvents and optimize the volume to achieve a paste-like consistency without dissolving the components completely. |
| Low yield of cocrystals. | - Adherence of the material to the mortar and pestle. | - Use a spatula to periodically scrape the sides of the mortar.- Consider using a vibrating mill for more efficient and controlled grinding. |
| Polymorphism or amorphous content observed. | - Grinding process parameters.- Drying conditions. | - Optimize the grinding time and intensity.- Control the drying temperature and humidity. |
Experimental Workflow for this compound Cocrystal Formation
Caption: Workflow for this compound-Nicotinamide cocrystal preparation.
This compound Nanosuspension by Precipitation Method
Experimental Protocol:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) to form a clear solution.[7]
-
Aqueous Phase Preparation: Dissolve stabilizers (e.g., Pluronic F-68, sodium lauryl sulphate) in purified water.[7]
-
Precipitation: Inject the organic solution slowly into the aqueous phase under high-speed mechanical agitation (e.g., 8000 rpm).[7]
-
Solvent Evaporation: Stir the resulting nanosuspension at room temperature for a sufficient time (e.g., 12 hours) to evaporate the organic solvent completely.[7]
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.[8]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large particle size or high PDI. | - Inefficient mixing during precipitation.- Inappropriate stabilizer concentration.- Aggregation of nanoparticles. | - Increase the stirring speed during precipitation.- Optimize the type and concentration of stabilizers.- Consider using a combination of steric and electrostatic stabilizers. |
| Crystal growth during storage. | - Ostwald ripening.- Insufficient stabilization. | - Use a sufficient concentration of stabilizers.- Lyophilize the nanosuspension for long-term storage. |
| Residual organic solvent. | - Incomplete evaporation. | - Increase the stirring time or apply mild heat under vacuum for solvent removal. |
Logical Relationships in Nanosuspension Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. [PDF] Formulation and Pharmacokinetic Evaluation of Phosal Based this compound Solid Self-Nanoemulsifying Drug Delivery System | Semantic Scholar [semanticscholar.org]
- 4. Design and Preparation of this compound-Nicotinamide Pharmaceutical Cocrystals via Liquid Assisted Grinding Method | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
Validation of bioanalytical methods for Zaltoprofen quantification
Welcome to the technical support center for the bioanalytical quantification of Zaltoprofen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and frequently asked questions related to this compound analysis in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bioanalytical quantification of this compound using techniques such as HPLC-UV and LC-MS/MS.
Q1: I am observing significant peak tailing for this compound in my HPLC-UV analysis. What are the possible causes and solutions?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and how to address them:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the acidic functional group of this compound, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like phosphoric acid or formic acid. This ensures that the silanol groups are protonated and reduces their interaction with the analyte.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed to minimize silanol activity.
-
Add an Ion-Pairing Agent: While less common for this type of issue, a small amount of a suitable ion-pairing reagent can sometimes help improve peak shape.
-
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Implement a robust sample preparation procedure to remove as much of the matrix as possible.
-
Use a guard column to protect the analytical column.
-
If the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
-
-
Inappropriate Mobile Phase Composition: A mobile phase with insufficient elution strength can cause the analyte to interact too strongly with the stationary phase.
-
Solution: Gradually increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.
-
Q2: My LC-MS/MS analysis of this compound is showing poor sensitivity and inconsistent results. What could be the problem?
A: Poor sensitivity and variability in LC-MS/MS are often linked to matrix effects, specifically ion suppression.
-
Ion Suppression from Endogenous Plasma Components: Phospholipids and other components from the plasma matrix can co-elute with this compound and compete for ionization in the MS source, reducing the analyte's signal.
-
Solution:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[1] Diethyl ether has been shown to be an effective extraction solvent for this compound from plasma.[2]
-
Optimize Chromatography: Modify your gradient elution to achieve better separation between this compound and the region where phospholipids typically elute (early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it will be affected by ion suppression in the same way as the analyte. If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization behavior (e.g., Ketoprofen has been used as an internal standard for this compound analysis).[2]
-
-
-
Suboptimal MS Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.
-
Solution: Perform a thorough optimization of all MS source parameters by infusing a standard solution of this compound.
-
Q3: I am concerned about the stability of this compound in my plasma samples. How can I ensure the integrity of my samples?
A: this compound can be susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade under acidic, basic, and oxidative stress.[3][4][5]
-
Solution:
-
Storage Conditions: Store plasma samples at -20°C or, for long-term storage, at -80°C.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Aliquot samples into smaller volumes if multiple analyses are planned.
-
Benchtop Stability: Keep samples on ice or in a cooled autosampler during processing and analysis to minimize degradation.
-
pH of the Sample: Since this compound is an acidic compound, maintaining a slightly acidic to neutral pH during sample preparation can help maintain its stability.
-
Q4: Can this compound's metabolites interfere with its quantification?
A: Yes, this compound is metabolized in the liver by CYP2C9 and UGT2B7 to form metabolites such as S-oxide-zaltoprofen (M-2) and 10-hydroxy-zaltoprofen (M-3).[6][7]
-
Solution:
-
Chromatographic Separation: Your analytical method should be able to chromatographically resolve this compound from its major metabolites. This is particularly important for HPLC-UV methods where the UV spectra of the parent drug and metabolites might be similar.
-
Mass Spectrometry Specificity: For LC-MS/MS, you can use specific precursor-to-product ion transitions (MRM) for this compound that are distinct from those of its metabolites, ensuring high selectivity.
-
Experimental Protocols
Below are detailed methodologies for the quantification of this compound in human plasma using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method
This protocol is a composite based on several validated methods.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction) [2]
- To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., Ketoprofen at 10 µg/mL in methanol).
- Add 50 µL of 1 M hydrochloric acid to acidify the plasma.
- Vortex for 30 seconds.
- Add 3 mL of diethyl ether and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 30 seconds and inject 20 µL into the HPLC system.
2. Chromatographic Conditions
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a ratio of 50:50 (v/v)[8]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 232 nm[8]
- Column Temperature: 30°C
- Injection Volume: 20 µL
Protocol 2: LC-MS/MS Method
This protocol is based on a validated method for this compound in human plasma.[10]
1. Sample Preparation (Protein Precipitation) [11]
- To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (preferably a stable isotope-labeled this compound, or a structural analog).
- Add 400 µL of acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
- LC System:
- Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS/MS System (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- MRM Transitions:
- This compound: m/z 299.3 → 225.0[10]
- Internal Standard (e.g., Enalapril): m/z 377.4 → 234.2[10]
- Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalytical methods of this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 20-120 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (% Recovery) | 99.82-100.46% | [8] |
| Lower Limit of Quantification (LLOQ) | 0.15 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.05-20 µg/mL | [10] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Intra-day Precision (%RSD) | 2.0-13.8% | [10] |
| Inter-day Precision (%RSD) | 2.1-3.9% | [10] |
| Accuracy | 102.8-114.1% | [10] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [10] |
Visualizations
This compound Metabolic Pathway
This compound is primarily metabolized in the liver via two main pathways: oxidation by Cytochrome P450 2C9 (CYP2C9) and glucuronidation by UDP-glucuronosyltransferase 2B7 (UGT2B7).[6][7]
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples.
Caption: Bioanalytical workflow for this compound.
References
- 1. Simple and rapid determination of this compound in human plasma by manual-shaking-assisted dispersive liquid-liquid microextraction followed by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amrutpharm.co.in [amrutpharm.co.in]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Development and Validation of RP-HPLC Method and Forced Degradati...: Ingenta Connect [ingentaconnect.com]
- 6. Involvement of CYP2C9 and UGT2B7 in the metabolism of this compound, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of CYP2C9 and UGT2B7 in the metabolism of this compound, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Determination of this compound in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of Analgesic Efficacy: Zaltoprofen vs. Piroxicam
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the analgesic efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), Zaltoprofen and Piroxicam. The information presented is based on available preclinical and clinical experimental data, with a focus on their mechanisms of action, head-to-head preclinical performance, and indirect clinical comparisons.
Mechanism of Action: A Tale of Two Pathways
Both this compound and Piroxicam exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. However, this compound possesses a unique dual-action mechanism that distinguishes it from Piroxicam.
Piroxicam is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can be associated with gastrointestinal side effects.[1]
This compound , on the other hand, is a preferential COX-2 inhibitor.[2] More notably, it exhibits a distinct analgesic effect by inhibiting bradykinin-induced pain responses.[2] It is believed to block the bradykinin B2 receptor-mediated pathway in primary sensory neurons, offering an additional mechanism for pain relief beyond prostaglandin synthesis inhibition.[2]
Head-to-Head Preclinical Efficacy Data
A direct comparison of the anti-inflammatory and analgesic activities of this compound and Piroxicam has been conducted in murine models. The study evaluated their effects in both acute and chronic inflammation models.[3]
Experimental Protocol: Murine Anti-inflammatory and Analgesic Study[3]
-
Study Design: A comparative experimental study in Wistar albino rats (for anti-inflammatory activity) and Swiss albino mice (for analgesic activity).
-
Animal Models:
-
Acute Inflammation: Carrageenan-induced paw edema in rats.
-
Chronic Inflammation: Formalin-induced paw edema in rats.
-
Analgesia: Hot plate and tail-flick tests in mice.
-
-
Treatment Groups:
-
Vehicle Control (Normal Saline)
-
This compound (10 mg/kg and 20 mg/kg, orally)
-
Piroxicam (10 mg/kg, orally)
-
-
Outcome Measures:
-
Anti-inflammatory: Paw volume measurement at various time points.
-
Analgesic: Reaction time to thermal stimuli.
-
-
Statistical Analysis: One-way ANOVA followed by Bonferroni's test.
Quantitative Data Summary: Preclinical Studies
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats [3]
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (ml) at 3h (± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.48 ± 0.04 | 43.5 |
| This compound | 20 | 0.42 ± 0.04 | 50.6 |
| Piroxicam | 10 | 0.35 ± 0.03 | 58.8 |
Table 2: Analgesic Activity in Hot Plate Test in Mice [4]
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (sec) at 60 min (± SD) |
| Vehicle Control | - | 3.8 ± 0.4 |
| This compound | 15 | 7.9 ± 0.7 |
| This compound | 20 | 8.5 ± 0.6 |
| Piroxicam | 10 | 9.2 ± 0.8 |
Clinical Efficacy Data: An Indirect Comparison
To date, no direct head-to-head clinical trials comparing the analgesic efficacy of this compound and Piroxicam in humans have been identified in the public domain. However, an indirect comparison can be made using Diclofenac as a common comparator.
This compound vs. Diclofenac in Knee Osteoarthritis
A multicentric, randomized, double-blind, double-dummy study compared the efficacy and safety of this compound and Diclofenac in patients with primary knee osteoarthritis.[5] The study concluded that the efficacy and safety of this compound are clinically non-inferior to those of Diclofenac.[5]
-
Study Design: 4-week, multicentric, randomized, double-blind, double-dummy, parallel-group comparative study.
-
Patient Population: 213 patients with clinically and radiologically confirmed primary knee osteoarthritis.
-
Treatment Groups:
-
This compound (80 mg t.i.d.)
-
Diclofenac (50 mg t.i.d.)
-
-
Outcome Measures:
-
Pain intensity (Visual Analog Scale - VAS)
-
Functional status (WOMAC Osteoarthritis Index)
-
Pain relief (Likert scale)
-
Global assessment by patient and investigator.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) and chi-square test.
Quantitative Data Summary: this compound vs. Diclofenac
Table 3: Efficacy in Primary Knee Osteoarthritis (4 weeks) [5]
| Parameter | This compound (80 mg t.i.d.) | Diclofenac (50 mg t.i.d.) | p-value |
| Mean Change from Baseline in VAS for Pain (mm) | -42.3 | -44.1 | >0.05 |
| Mean Change from Baseline in WOMAC Score | -35.8 | -37.2 | >0.05 |
| Patients with Good/Excellent Global Assessment | 85.7% | 88.9% | >0.05 |
Piroxicam vs. Diclofenac in Primary Dysmenorrhea
A randomized, double-blind study compared the treatment efficiencies of intramuscular Piroxicam and Diclofenac sodium for primary dysmenorrhea.[6] The study found no significant difference in the analgesic efficacy between the two treatments.[6]
-
Study Design: Randomized, double-blind study.
-
Patient Population: 400 patients with primary dysmenorrhea and a VAS score >5.
-
Treatment Groups:
-
Intramuscular Piroxicam (20 mg)
-
Intramuscular Diclofenac sodium (75 mg)
-
-
Outcome Measures:
-
Pain levels at baseline and at 15, 30, 45, and 60 minutes (VAS, numeric scale, verbal scale).
-
Need for rescue medication within 24 hours.
-
-
Statistical Analysis: Mann-Whitney U test.
Quantitative Data Summary: Piroxicam vs. Diclofenac
Table 4: Efficacy in Primary Dysmenorrhea (at 60 minutes) [6]
| Parameter | Piroxicam (20 mg IM) | Diclofenac (75 mg IM) | p-value |
| Mean Decrease in VAS Score (cm) | 7.9 ± 1.8 | 7.9 ± 1.7 | 0.929 |
| Need for Rescue Medication in 24h | 15% | 20.5% | 0.150 |
Summary and Conclusion
This guide provides a comparative overview of this compound and Piroxicam based on available scientific evidence.
Mechanism of Action: this compound presents a unique dual mechanism of action by inhibiting both COX-2 and bradykinin-induced pain pathways, which theoretically could offer a broader spectrum of analgesia compared to the non-selective COX inhibition of Piroxicam.
Preclinical Efficacy: In a direct head-to-head murine study, Piroxicam demonstrated slightly greater anti-inflammatory and analgesic effects at the tested doses compared to this compound.[3][4]
For the Research and Drug Development Professional: The dual mechanism of this compound warrants further investigation, particularly in pain states where bradykinin plays a significant role. The preclinical data suggests Piroxicam may have a slight potency advantage in certain inflammatory and pain models. However, the lack of direct head-to-head clinical trials represents a significant data gap. Future clinical research should focus on direct comparisons of these two agents in relevant patient populations to definitively establish their comparative analgesic efficacy and safety profiles.
References
- 1. Comparison of the analgesic and anti-inflammatory effects of diclofenac potassium versus piroxicam versus placebo in ankle sprain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a noninferior alternative to diclofenac for the treatment of primary knee osteoarthritis -- a comparative evaluation of efficacy and safety in a 4-week, multicentric, randomized, double-blind, double-dummy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Piroxicam and Diclofenac Sodium as Treatments for Primary Dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zaltoprofen and Loxoprofen for Antipyretic and Analgesic Applications
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Zaltoprofen and loxoprofen are prominent non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the propionic acid derivative class. Both are widely utilized for their anti-inflammatory, analgesic, and antipyretic properties. Loxoprofen, a non-selective cyclooxygenase (COX) inhibitor, is administered as a prodrug and is rapidly converted to its active metabolite.[1][2] this compound is recognized for its preferential inhibition of COX-2 and a unique mechanism involving the inhibition of bradykinin-induced pain responses.[3][4] This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and pharmacokinetic profiles to inform research and clinical development.
Mechanism of Action
Both drugs exert their primary effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[4][5]
Loxoprofen: As a non-selective COX inhibitor, loxoprofen blocks both COX-1 and COX-2 enzymes.[1][6] It is a prodrug that is metabolized into its active trans-alcohol form after absorption, a characteristic that may reduce direct gastric irritation.[5][6]
This compound: this compound is a preferential COX-2 inhibitor, which contributes to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Its distinguishing feature is a dual-action mechanism. Beyond COX inhibition, this compound uniquely inhibits bradykinin-induced pain by blocking the bradykinin B2 receptor-mediated pathway in primary sensory neurons.[7][8] This action provides an additional layer of analgesia, particularly in conditions where bradykinin is a significant pain mediator.[4][7]
Signaling Pathway Diagrams
Caption: Loxoprofen's primary mechanism of action.
Caption: this compound's dual mechanism of action.
Pharmacokinetic Profiles
A comparative summary of the pharmacokinetic parameters for this compound and loxoprofen is presented below. This compound is absorbed well and has a relatively short half-life.[9][10] Loxoprofen is a prodrug that is rapidly converted to its active form and has a very short elimination half-life.[2][11]
| Parameter | This compound | Loxoprofen |
| Absorption | Well absorbed (>82%)[9] | Rapidly absorbed and converted to active metabolite[2] |
| Time to Peak (Tmax) | ~1.5 - 2.3 hours[10] | ~30 - 50 minutes[2] |
| Protein Binding | >98%[3][9] | 97%[2] |
| Metabolism | Predominantly by CYP2C9 and UGT2B7 in the liver[3][9] | Prodrug converted to active trans-alcohol metabolite by carbonyl reductase[1][11] |
| Biological Half-life (t½) | ~2.8 - 5.0 hours[9][10] | ~75 minutes (active metabolite)[2] |
| Excretion | Primarily renal (~62% as conjugate)[9] | Renal and fecal[11] |
Comparative Clinical Efficacy: Antipyretic and Analgesic Effects
A key head-to-head clinical trial provides direct comparative data on the antipyretic and analgesic efficacy of this compound and loxoprofen.
Experimental Protocol: Non-inferiority Study in Acute Upper Respiratory Tract Infection
A multicenter, placebo-controlled, double-dummy, randomized, parallel-group, double-blind study was conducted to establish the non-inferiority of this compound compared to loxoprofen for treating symptoms of acute upper respiratory tract infection.[12][13]
-
Participants: The study involved 330 patients, with 322 included in the final analysis set.[12]
-
Intervention: Patients were randomly assigned to receive a single oral dose of either this compound (160 mg), loxoprofen sodium (60 mg), or a placebo.[12]
-
Primary Endpoints:
-
Antipyretic Effect: Change in body temperature from baseline.
-
-
Data Collection: Body temperature and VAS pain scores were measured for up to 4 hours post-administration under staff supervision. The presence of influenza virus was also determined.[12][13]
Experimental Workflow
Caption: Workflow of the comparative clinical trial.
Data Presentation: Efficacy Results
The study concluded that a single 160 mg dose of this compound was non-inferior to a 60 mg dose of loxoprofen in its antipyretic and analgesic effects.[12][13]
| Drug & Dose | Indication | Efficacy Outcome (at 4 hours post-administration) | Safety |
| This compound (160 mg) | Acute Upper Respiratory Tract Infection | Significant decrease in body temperature and summary VAS pain scores compared to placebo.[12] | No clinical concerns identified.[12] |
| Loxoprofen (60 mg) | Acute Upper Respiratory Tract Infection | Significant decrease in body temperature and summary VAS pain scores compared to placebo.[12] | No clinical concerns identified.[12] |
| Placebo | Acute Upper Respiratory Tract Infection | No significant change in body temperature or pain scores.[12][14] | N/A |
| Conclusion | Non-inferiority of this compound to loxoprofen was confirmed for both antipyretic and analgesic effects.[12][13] | Both drugs were confirmed to be safe and useful.[12] |
Conclusion
Both this compound and loxoprofen are effective antipyretic and analgesic agents. Clinical evidence from a direct comparative trial demonstrates that a 160 mg dose of this compound is non-inferior to a 60 mg dose of loxoprofen for relieving fever and pain associated with acute upper respiratory tract infections.[12] The primary distinction between the two drugs lies in their mechanism of action. Loxoprofen acts as a non-selective COX inhibitor prodrug, which may offer some gastrointestinal protection.[6][15] this compound offers a dual mechanism, combining preferential COX-2 inhibition with a unique blockade of bradykinin-mediated pain pathways, which may provide a therapeutic advantage in specific pain conditions.[3][7] These pharmacological differences, alongside their comparable clinical efficacy, are critical considerations for drug development and targeted therapeutic applications.
References
- 1. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loxoprofen - Wikipedia [en.wikipedia.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Antipyretic and analgesic effects of this compound for the treatment of acute upper respiratory tract infection: verification of a noninferiority hypothesis using loxoprofen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipyretic and Analgesic Effects of this compound for the Treatment of Acute Upper Respiratory Tract Infection: Verification of a Noninferiority Hypothesis Using Loxoprofen Sodium | Semantic Scholar [semanticscholar.org]
- 14. A double-blind study of this compound for the treatment of upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
Zaltoprofen's Distinct Approach to Bradykinin-Induced Pain: A Comparative Analysis with Other NSAIDs
For Immediate Release
A comprehensive review of existing research highlights the unique mechanism of zaltoprofen in mitigating bradykinin-induced pain, setting it apart from other non-steroidal anti-inflammatory drugs (NSAIDs). While most NSAIDs primarily function through the inhibition of cyclooxygenase (COX) enzymes, this compound demonstrates a more targeted action on the bradykinin B2 receptor pathway, offering a potent analgesic effect that is not solely dependent on prostaglandin synthesis inhibition.[1][2] This guide provides a detailed comparison of this compound with other NSAIDs, supported by experimental data and elucidating the underlying signaling pathways.
Differentiating this compound's Analgesic Action
This compound, a propionic acid derivative, exhibits a preferential inhibition of COX-2.[1][3] However, its remarkable efficacy in controlling bradykinin-induced nociception surpasses that of many other NSAIDs, including both non-selective and COX-2 selective agents.[1][4] Studies have consistently shown that this compound's inhibitory action on bradykinin-induced pain is more significant than that of indomethacin, loxoprofen, diclofenac, meloxicam, and etodolac.[1][4] This suggests a mechanism of action that extends beyond simple COX inhibition.[1][2]
The primary distinction lies in this compound's ability to interfere with the bradykinin B2 receptor-mediated signaling cascade in primary sensory neurons.[1][5] While there is some debate on whether it directly binds to the receptor, with some studies indicating it does not[1][6], there is strong evidence for its inhibition of downstream signaling molecules, particularly protein kinase C (PKC) activation.[5][7] This targeted approach allows this compound to effectively block the sensitizing effect of bradykinin on nociceptors.
Comparative Efficacy: A Data-Driven Overview
Experimental studies provide quantitative evidence of this compound's superior or non-inferior efficacy in bradykinin-specific pain models compared to other NSAIDs.
| NSAID | Model/Assay | Key Findings | Reference |
| This compound vs. Indomethacin, Loxoprofen, Diclofenac | Bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake in rat DRG neurons | This compound showed the most potent inhibition. | [4] |
| This compound vs. Loxoprofen | Bradykinin-induced nociceptive flexor responses in mice | Intraplantar injection of this compound (1 nmol) showed strong analgesic action, whereas loxoprofen did not. | [8] |
| This compound vs. Piroxicam | Murine models of acute pain | This compound's analgesic efficacy was non-inferior to piroxicam. | [5] |
| This compound vs. Piroxicam | Carrageenan-induced acute inflammation in rats | This compound showed less anti-inflammatory activity than piroxicam. | [5] |
| This compound vs. Meloxicam, Etodolac, Mofezolac, Indomethacin, Loxoprofen | Bradykinin-induced nociceptive responses in rats | This compound exhibited potent inhibition, while other NSAIDs showed weak or no effect. | [1] |
| This compound vs. Ibuprofen | Bradykinin-mediated enhancement of AMPA currents in rat spinal cord slices | Both this compound and ibuprofen blocked the enhancement. However, the effect of ibuprofen, but not this compound, was reversed by adding prostaglandin E2, suggesting different mechanisms. | [7] |
Experimental Protocols in Detail
Bradykinin-Induced Nociceptive Responses in Rats: A retrograde infusion of bradykinin into the right common carotid artery of rats was used to induce nociceptive responses. The inhibitory effects of intravenously administered this compound and other NSAIDs were then evaluated by observing the suppression of these responses.[1]
Bradykinin-Enhancement of Capsaicin-Induced 45Ca2+ Uptake in Dorsal Root Ganglion (DRG) Neurons: Cultured rat DRG neurons were pre-treated with various concentrations of this compound or other NSAIDs. Subsequently, the cells were stimulated with bradykinin followed by capsaicin in the presence of 45Ca2+. The amount of 45Ca2+ uptake was measured to determine the extent of neuronal sensitization and the inhibitory effect of the drugs.[4]
Algogenic-Induced Paw Flexion (APF) Test in Mice: Nociceptive responses were evaluated by measuring the flexion of the hind paw following an intraplantar injection of bradykinin. This compound or other NSAIDs were co-injected to assess their analgesic effects on the bradykinin-induced flexion response.[8]
Visualizing the Molecular Mechanisms
The distinct mechanism of this compound can be visualized through the following signaling pathways.
Caption: this compound's inhibition of the bradykinin B2 receptor signaling pathway.
Caption: Comparative mechanisms of action: this compound vs. traditional NSAIDs.
Conclusion
This compound presents a compelling case as an NSAID with a dual mechanism of action for pain relief, particularly in conditions where bradykinin is a key mediator. Its ability to inhibit the bradykinin B2 receptor signaling pathway, in addition to its COX-2 preferential inhibition, distinguishes it from other NSAIDs. This unique profile suggests that this compound may offer a more effective analgesic option for specific types of pain. Further research into the precise molecular interactions of this compound with the components of the bradykinin signaling cascade will be invaluable for optimizing its therapeutic use and for the development of novel analgesics.
References
- 1. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Comparison of Zaltoprofen and Celecoxib for Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the mechanistic actions of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), Zaltoprofen and Celecoxib. By dissecting their distinct molecular pathways and presenting supporting experimental data, this document aims to inform strategic decisions in drug discovery and clinical application.
Overview of Mechanisms
Both this compound and Celecoxib derive their primary anti-inflammatory and analgesic effects from the inhibition of cyclooxygenase (COX) enzymes. However, their selectivity and engagement with alternative signaling pathways represent a critical point of divergence.
-
Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its mechanism is narrowly focused on blocking the synthesis of pro-inflammatory prostaglandins at sites of inflammation, thereby minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[2]
-
This compound exhibits a dual mechanism of action. It functions as a preferential COX-2 inhibitor and, uniquely, modulates pain signaling by inhibiting bradykinin-induced responses.[3][4] This secondary pathway, which operates independently of COX inhibition, offers a distinct therapeutic modality for pain management.[5]
The Cyclooxygenase (COX) Pathway
The canonical mechanism for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory and homeostatic prostanoids.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib's structure allows it to bind with high affinity to the active site of the COX-2 enzyme, which is primarily upregulated during an inflammatory response.[2] This selectivity spares the COX-1 enzyme, which is crucial for maintaining the protective mucosal lining of the gastrointestinal tract.[2] The result is effective anti-inflammatory action with a theoretically reduced risk of gastric ulceration compared to non-selective NSAIDs.[6]
This compound: A Preferential COX-2 Inhibitor
This compound also inhibits COX enzymes but is classified as a preferential, rather than highly selective, COX-2 inhibitor. It demonstrates a greater affinity for COX-2 over COX-1, which contributes to its anti-inflammatory effects and favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][7]
The Bradykinin Pathway: this compound's Differentiating Mechanism
The most significant mechanistic distinction of this compound is its ability to inhibit pain signaling mediated by bradykinin.[3] Bradykinin is a potent inflammatory mediator that directly activates nociceptors (pain-sensing neurons) through the bradykinin B2 receptor, a Gq-protein coupled receptor.[8]
Experimental evidence indicates that this compound does not act as a direct competitive antagonist at the B2 receptor.[5] Instead, it blocks the downstream intracellular signaling cascade. Activation of the B2 receptor normally leads to the activation of Phospholipase C (PLC), triggering an increase in intracellular calcium ([Ca²⁺]i) and the activation of other effectors like 12-lipoxygenase (12-LOX).[8][9] this compound has been shown to potently inhibit this bradykinin-induced increase in [Ca²⁺]i and subsequent 12-LOX activity in dorsal root ganglion (DRG) neurons, effectively dampening the pain signal at a post-receptor level.[5][9]
Quantitative Data and Comparative Analysis
The inhibitory concentration (IC₅₀) and the ratio of COX-1 to COX-2 inhibition are key metrics for comparing NSAIDs. Lower IC₅₀ values indicate greater potency. A higher COX-1/COX-2 ratio signifies greater selectivity for the COX-2 enzyme.
| Parameter | This compound | Celecoxib | Key Implication |
| Primary Target(s) | Preferential COX-2, Bradykinin second messengers | Selective COX-2 | This compound offers a dual-pathway approach to pain, potentially beneficial for bradykinin-mediated pain conditions. |
| COX-1 IC₅₀ (μM) | 1.3[10] | 82[11][12] | Celecoxib is significantly less potent at inhibiting the homeostatic COX-1 enzyme. |
| COX-2 IC₅₀ (μM) | 0.34[10] | 6.8[11][12] | Both drugs are potent inhibitors of COX-2, with this compound showing higher potency in this specific assay. |
| Selectivity Ratio (COX-1/COX-2) | ~3.8[10] (Calculated) / 6.56[7] | ~12[11][12] | Celecoxib demonstrates higher COX-2 selectivity in these reported human monocyte assays. |
Disclaimer: IC₅₀ values can vary significantly based on the specific assay conditions, enzyme source (e.g., human, ovine), and cell type used. The data presented are for comparative purposes and are derived from the cited in vitro studies.[7][10][11][12][13]
Supporting Experimental Data & Protocols
Key Experiment: Inhibition of Bradykinin-Induced Intracellular Calcium Influx
A critical experiment differentiating this compound is its ability to suppress bradykinin-induced calcium signals in sensory neurons, a key step in nociceptor activation.[5] Studies show that while bradykinin application causes a sharp increase in [Ca²⁺]i in cultured DRG neurons, pre-treatment with this compound (0.1-1 μM) significantly inhibits this response.[10] This effect is observed even in the absence of extracellular calcium, indicating that this compound interferes with the release of calcium from intracellular stores, a process downstream of B2 receptor activation.[5]
Detailed Experimental Protocol: In Vitro [Ca²⁺]i Measurement in DRG Neurons
This protocol is a synthesized representation for determining the effect of a test compound on bradykinin-induced calcium influx.
-
Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRGs) from appropriate animal models (e.g., Wistar rats) under ethical guidelines.
-
Dissociate ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.
-
Plate dissociated neurons on coated coverslips (e.g., poly-L-lysine/laminin) and culture in appropriate media (e.g., Neurobasal medium supplemented with B27 and NGF) for 24-48 hours to allow recovery and adherence.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a Ca²⁺-sensitive fluorescent indicator such as Fura-2 AM (e.g., 5 μM).
-
Incubate cultured DRG neurons in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with fresh HBSS to remove extracellular dye and allow 30 minutes for dye de-esterification.
-
-
Compound Incubation:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with either a vehicle control solution or a solution containing the desired concentration of this compound (e.g., 1 μM) for a pre-incubation period of 5-10 minutes.
-
-
Stimulation and Measurement:
-
While continuously recording, stimulate the cells by perfusing with a solution containing bradykinin (e.g., 10-200 nM).
-
Capture fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm) at a defined frequency (e.g., every 2-5 seconds).
-
Continue recording until the calcium signal peaks and returns toward baseline.
-
-
Data Analysis:
-
Select individual neurons as regions of interest (ROIs).
-
Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each ROI over time.
-
Normalize the ratio data to the baseline before stimulation (R/R₀).[14]
-
Quantify the peak amplitude of the bradykinin-induced calcium transient for both vehicle-treated and this compound-treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the inhibition by this compound is statistically significant.
-
Conclusion
The mechanistic profiles of this compound and Celecoxib reveal distinct therapeutic strategies. Celecoxib offers a highly targeted approach, focusing on the selective inhibition of COX-2 to uncouple anti-inflammatory efficacy from COX-1-mediated gastrointestinal toxicity. This compound, while also a preferential COX-2 inhibitor, possesses a unique, secondary mechanism involving the suppression of bradykinin-mediated nociceptive signaling. This dual action suggests that this compound may provide a broader spectrum of analgesia, particularly in pain states where bradykinin is a key pathological driver. For researchers and drug developers, this distinction underscores the potential for developing novel analgesics by targeting pathways complementary to the well-established cyclooxygenase system.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pedworld.ch [pedworld.ch]
- 13. med.stanford.edu [med.stanford.edu]
- 14. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
A Comparative Analysis of S(+)- and R(-)-Zaltoprofen Enantiomers: Unraveling Their Differential Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a chiral compound existing as S(+) and R(-) enantiomers. While administered as a racemic mixture, emerging evidence indicates a significant divergence in the pharmacological activities of these two forms. This guide provides a comprehensive comparison of the S(+) and R(-) enantiomers of this compound, supported by experimental data, to elucidate their distinct contributions to its therapeutic effects and side-effect profile.
Core Mechanisms of Action: A Tale of Two Enantiomers
This compound exerts its therapeutic effects through a dual mechanism: inhibition of cyclooxygenase (COX) enzymes and modulation of the bradykinin B2 receptor pathway. However, these actions are not equally distributed between its enantiomers.
The S(+)-enantiomer is the primary driver of the anti-inflammatory effects of this compound. Like other profens, the S-form is a potent inhibitor of both COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation and pain. In contrast, the R(-)-enantiomer is largely inactive as a COX inhibitor.
Interestingly, both enantiomers appear to contribute to the analgesic effects of this compound, particularly at higher doses. This suggests that the R(-)-enantiomer may possess analgesic properties independent of COX inhibition. This compound is unique among NSAIDs for its ability to inhibit bradykinin-induced pain responses. This effect is not mediated by direct binding to bradykinin B1 or B2 receptors. Instead, this compound inhibits the bradykinin-induced increase of intracellular calcium ([Ca2+]i), a critical step in nociceptive signaling. While data on the individual enantiomers' effects on this pathway is limited, the involvement of both in analgesia suggests a potential role for each in modulating bradykinin-mediated signaling.
Quantitative Comparison of Pharmacological Activities
The following tables summarize the available quantitative data comparing the activities of S(+)- and R(-)-zaltoprofen.
Table 1: In Vivo Anti-inflammatory and Analgesic Activity
| Parameter | S(+)-Zaltoprofen | R(-)-Zaltoprofen | Racemic this compound | Reference |
| Anti-inflammatory Activity (Carrageenan-induced paw edema) | Potent inhibition | No significant inhibition | Inhibition (less potent than S(+)) | |
| Analgesic Activity (Acetic acid-induced writhing) | Effective at higher doses | Effective at higher doses | Effective at higher doses |
Table 2: Cyclooxygenase (COX) Inhibition
| Enantiomer/Mixture | Target | IC50 (µM) | Note | Reference |
| Racemic this compound | COX-1 | 1.3 | - | |
| Racemic this compound | COX-2 | 0.34 | Preferential COX-2 inhibitor | |
| S(+)-Enantiomers (general for profens) | COX-1 & COX-2 | Potent Inhibition | S-enantiomers are the active COX inhibitors. | |
| R(-)-Enantiomers (general for profens) | COX-1 & COX-2 | Essentially Inactive | R-enantiomers show minimal to no COX inhibition. |
Table 3: Chiral Pharmacokinetics in Rats
| Pharmacokinetic Parameter | S(+)-Zaltoprofen | R(-)-Zaltoprofen | Reference |
| AUC (Area Under the Curve) | Significantly higher | Significantly lower | |
| Tmax (Time to Maximum Concentration) | Significantly higher | Significantly lower | |
| Cmax (Maximum Concentration) | Significantly higher | Significantly lower | |
| Half-life (t1/2) | Longer | Shorter |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: S(+)-Zaltoprofen potently inhibits COX enzymes.
Caption: this compound inhibits bradykinin-induced Ca2+ release.
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of S(+)- and R(-)-zaltoprofen against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The COX enzyme is pre-incubated with various concentrations of the test compounds (S(+)-zaltoprofen, R(-)-zaltoprofen, or racemic this compound) or vehicle control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Bradykinin-Induced Intracellular Calcium ([Ca2+]i) Mobilization Assay
Objective: To assess the inhibitory effect of S(+)- and R(-)-zaltoprofen on bradykinin-induced increases in intracellular calcium in sensory neurons.
Methodology:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured.
-
Fluorescent Dye Loading: The cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Compound Incubation: The cells are pre-incubated with various concentrations of S(+)-zaltoprofen, R(-)-zaltoprofen, or vehicle control.
-
Bradykinin Stimulation: Bradykinin is added to the cells to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, indicating the increase in [Ca2+]i, is continuously monitored.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is calculated and compared between the different treatment groups to determine the inhibitory effect of the this compound enantiomers.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of S(+)- and R(-)-zaltoprofen.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Drug Administration: The animals are orally administered with S(+)-zaltoprofen, R(-)-zaltoprofen, racemic this compound, or a vehicle control.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) post-drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume with the control group.
Conclusion
The pharmacological activities of this compound are predominantly and stereoselectively driven by its S(+) and R(-) enantiomers. The S(+)-enantiomer is the primary contributor to the anti-inflammatory effects through potent COX inhibition. In contrast, the R(-)-enantiomer exhibits minimal to no COX-inhibitory activity but appears to contribute to the overall analgesic effect, likely through a mechanism involving the modulation of bradykinin-induced nociceptive signaling. The differential pharmacokinetics, with the S(+) enantiomer showing greater systemic exposure, further underscores the importance of this isomer in the therapeutic efficacy of racemic this compound. These findings provide a critical framework for researchers and drug developers in the rational design and development of more targeted and potentially safer anti-inflammatory and analgesic agents. Further investigation into the specific contribution of each enantiomer to the inhibition of the bradykinin pathway is warranted to fully elucidate their distinct pharmacological profiles.
Zaltoprofen's Efficacy in Acute vs. Chronic Inflammatory Models: A Comparative Guide
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), demonstrates significant efficacy in both acute and chronic inflammatory conditions.[1] As a preferential cyclooxygenase-2 (COX-2) inhibitor, it also presents a unique mechanism by inhibiting bradykinin-induced pain responses.[2][3][4] This guide provides a detailed comparison of this compound's performance in established experimental models of acute and chronic inflammation, supported by quantitative data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The anti-inflammatory effects of this compound have been quantified in both acute and chronic murine models. The following tables summarize the key findings from a comparative study, showcasing the percentage of paw edema inhibition at different dosages.
Table 1: Efficacy of this compound in Acute Inflammation (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (ml) ± SD (After 3 hours) | % Inhibition of Edema |
| Negative Control (NaCl) | 10 ml/kg | 0.48 ± 0.04 | - |
| This compound (Test-I) | 10 | 0.29 ± 0.03 | 39% |
| This compound (Test-II) | 20 | 0.22 ± 0.02 | 54% |
| Piroxicam (Standard) | 10 | 0.19 ± 0.03 | 60% |
| Data sourced from a study on Wister rats.[1] |
Table 2: Efficacy of this compound in Chronic Inflammation (Formalin-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (ml) ± SD (On 10th day) | % Inhibition of Edema |
| Negative Control (NaCl) | 10 ml/kg | 0.82 ± 0.10 | - |
| This compound (Test-I) | 10 | 0.66 ± 0.05 | 19% |
| This compound (Test-II) | 20 | 0.59 ± 0.04 | 28% |
| Piroxicam (Standard) | 10 | 0.52 ± 0.04 | 36% |
| Data sourced from a study on Wister rats.[1] |
In acute inflammation models, this compound shows a significant, dose-dependent inhibition of paw volume.[1] While in the chronic inflammation model, this compound at both 10 mg/kg and 20 mg/kg doses demonstrated a significant reduction in chronic inflammation compared to the negative control.[1] However, its potency was observed to be lower than the standard drug, piroxicam, in both models.[1]
Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory and analgesic effects are primarily attributed to its inhibition of prostaglandin synthesis through the COX pathway and its unique interference with the bradykinin pathway.[2][]
Caption: this compound's dual mechanism of action.
Experimental Protocols & Workflows
The following are detailed methodologies for the acute and chronic inflammation models used to evaluate this compound's efficacy.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating acute inflammation.[1][6]
Methodology:
-
Animal Selection: Wister rats (200-250g) are typically used.[1]
-
Grouping: Animals are divided into control and treatment groups (e.g., negative control, this compound low dose, this compound high dose, and positive control/standard drug).[1]
-
Drug Administration: Test compounds (this compound) and the standard drug (e.g., Piroxicam) are administered orally.[1] The negative control group receives a saline solution.[1]
-
Induction of Inflammation: One hour after drug administration, a 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.[1]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified intervals post-injection (e.g., 1, 2, and 3 hours).[1]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the negative control group.
Caption: Workflow for the carrageenan-induced acute inflammation model.
Chronic Inflammatory Model: Formalin-Induced Arthritis
This model is suitable for assessing the anti-proliferative and anti-arthritic activity of compounds.[1]
Methodology:
-
Animal Selection: Wister rats (200-250g) are used.[1]
-
Grouping: Similar to the acute model, animals are divided into control and treatment groups.[1]
-
Induction of Inflammation: A 0.1 ml of 2% formalin solution is injected into the sub-plantar region of the left hind paw to induce chronic inflammation.[1]
-
Drug Administration: Drug administration begins on the same day of formalin injection and continues daily for a specified period (e.g., 10 days).[1]
-
Measurement: Paw volume is measured using a plethysmometer on day 1 and continues on alternate days until the final day of the study (e.g., day 10).[1]
-
Data Analysis: The percentage inhibition of edema is calculated based on the difference in paw volume between the first and last day of the experiment, relative to the negative control group.
Caption: Workflow for the formalin-induced chronic inflammation model.
Conclusion
This compound is an effective anti-inflammatory agent in both acute and chronic inflammatory settings, demonstrating a clear dose-dependent response.[1] Its efficacy in the acute carrageenan-induced edema model is particularly noteworthy. While its potency in the chronic formalin-induced arthritis model is less than that of piroxicam, it still provides a significant anti-inflammatory effect.[1] The dual-action mechanism, targeting both COX-2 and bradykinin pathways, makes it a valuable compound for the management of various inflammatory and pain conditions.[1][2] Further research could explore its effects on specific biomarkers and histopathological changes in chronic models to fully elucidate its therapeutic potential.[1]
References
- 1. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. selleckchem.com [selleckchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Zaltoprofen: A Guide for Laboratory Professionals
The proper disposal of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As with any active pharmaceutical ingredient (API), specific procedures must be followed to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Core Disposal Protocol
The recommended method for this compound disposal is through a licensed professional waste disposal service.[1] The primary means of destruction is high-temperature chemical incineration.[1][2][3][4]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Carefully collect all surplus, non-recyclable, and expired this compound.
-
Place the collected material into a suitable, clearly labeled, and sealed container to await disposal.[1]
-
-
Contact a Licensed Waste Disposal Service:
-
Engage a certified waste management company that is licensed to handle and dispose of pharmaceutical waste.[1]
-
Inform them of the nature of the material to be disposed of, referencing the Safety Data Sheet (SDS).
-
-
Incineration:
-
The licensed service will typically transport the waste for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This method is considered the best environmental option for pharmaceutical destruction.[3]
-
Caution: this compound is noted as being highly flammable, and extra care must be exercised during ignition.[1]
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the quantity of this compound disposed of, the date, and the name of the licensed disposal company, in accordance with institutional and regulatory requirements.
-
Important Environmental Considerations:
-
Prevent Environmental Release: Under no circumstances should this compound be discharged into drains, sewers, or water courses.[1][2][5] It is classified as very toxic to aquatic life with long-lasting effects.[5]
-
Avoid Improper Disposal Methods: Do not dispose of this compound in regular trash or flush it down the toilet.[6][7] Burning in open containers is also not a suitable method of disposal as it can release toxic pollutants.[3]
Handling of Spills and Contaminated Materials
In the event of an accidental spill, the following procedures should be followed:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the area.[1] Ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Use personal protective equipment, including gloves, safety goggles, and a respirator.[1]
-
Containment and Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated personal protective equipment, should be collected and disposed of as hazardous waste through a licensed disposal company.[1][5]
Disposal of Contaminated Packaging and Materials
-
Primary Containers: Empty containers that held this compound should be disposed of as unused product.[1]
-
Contaminated Labware and PPE: Gloves, lab coats, and other materials contaminated with this compound must be disposed of in accordance with applicable laws and good laboratory practices.[1] These items should be collected in designated, sealed waste containers for disposal by a licensed service.
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for environmental release, were available in the reviewed documentation. Disposal procedures should adhere to local, state, and federal regulations for pharmaceutical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Zaltoprofen
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for supplementary protection during procedures with a high risk of splashing.[1][2] |
| Skin Protection | Impervious clothing, such as a lab coat. For larger quantities, a disposable coverall of low permeability is recommended. | Clothing should be fire/flame resistant. Ensure cuffs are buttoned. Protective shoe covers should be worn.[1][2] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). | Inspect gloves before use and replace if contaminated. Double gloving is recommended for enhanced protection. After use, wash and dry hands thoroughly.[1][2][3] |
| Respiratory Protection | A full-face respirator or a particulate respirator. | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dust formation is likely. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, clearly labeled receptacle.[2]
-
Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1][4]
-
For powdered this compound, storage at -20°C is recommended; if in solvent, store at -80°C.[4]
2. Handling and Preparation of Solutions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
When preparing solutions, add this compound to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like DMSO and ethanol.[5]
3. Emergency Procedures:
-
Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[4]
-
For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[4]
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
4. Disposal Plan:
-
All waste materials, including contaminated PPE and cleaning materials, must be handled as hazardous waste.
-
Dispose of this compound and its containers at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][4]
-
Options for disposal may include offering surplus and non-recyclable solutions to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber.[3][6]
Visualizing Safety Protocols
To further clarify the procedural steps for safety, the following diagrams illustrate key workflows and decision-making processes.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
